3-Nitrofluoren-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H7NO3/c15-13-10-4-2-1-3-9(10)12-7-8(14(16)17)5-6-11(12)13/h1-7H | |
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InChI Key |
GLVSVKSIYXDZHY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
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Molecular Formula |
C13H7NO3 | |
| Record name | 3-NITRO-9-FLUORENONE | |
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DSSTOX Substance ID |
DTXSID9075325 | |
| Record name | 3-Nitro-9-fluorenone | |
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Molecular Weight |
225.20 g/mol | |
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Physical Description |
3-nitro-9-fluorenone is a solid. (NTP, 1992), Solid; [CAMEO] | |
| Record name | 3-NITRO-9-FLUORENONE | |
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| Record name | 3-Nitrofluorenone | |
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Vapor Pressure |
0.00000089 [mmHg] | |
| Record name | 3-Nitrofluorenone | |
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CAS No. |
42135-22-8 | |
| Record name | 3-NITRO-9-FLUORENONE | |
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| Record name | 3-Nitro-9H-fluoren-9-one | |
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| Record name | 3-Nitrofluorenone | |
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| Record name | 9H-Fluoren-9-one, 3-nitro- | |
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| Record name | 3-nitrofluoren-9-one | |
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| Record name | 3-NITROFLUORENONE | |
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Melting Point |
430 to 437 °F (NTP, 1992) | |
| Record name | 3-NITRO-9-FLUORENONE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Nitrofluoren-9-one (CAS: 42135-22-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoren-9-one is an aromatic organic compound featuring a fluorenone backbone substituted with a nitro group at the 3-position. The fluorenone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules with applications as antimalarial, antimicrobial, and anticancer agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[3] This guide provides a comprehensive overview of the synthesis, characterization, biological potential, and safety considerations for 3-Nitrofluoren-9-one, serving as a critical resource for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Nitrofluoren-9-one is fundamental to its application in experimental settings and formulation development.
| Property | Value | Source |
| CAS Number | 42135-22-8 | ChemSynthesis[4] |
| Molecular Formula | C₁₃H₇NO₃ | ChemSynthesis[4] |
| Molecular Weight | 225.20 g/mol | ChemSynthesis[4] |
| Appearance | Yellow crystalline solid | CymitQuimica[5] |
| Melting Point | 221-225 °C | ChemSynthesis[4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | CymitQuimica[5] |
| LogP | 2.806 (Crippen Calculated) | Cheméo[6] |
Synthesis and Purification
The synthesis of 3-Nitrofluoren-9-one is typically achieved through the electrophilic nitration of the precursor, 9-fluorenone. The regioselectivity of this reaction is a critical consideration.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 3-Nitrofluoren-9-one.
Experimental Protocol: Nitration of 9-Fluorenone
Causality Behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and effective nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Reaction Temperature: Electrophilic aromatic nitrations are typically exothermic. Maintaining a low temperature helps to control the reaction rate and can influence the regioselectivity, minimizing the formation of dinitro and other unwanted byproducts.
-
Solvent: For substrates that are not soluble in the acid mixture, an inert solvent like glacial acetic acid can be used.[7]
-
Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the crude product, which has low solubility in water.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures.[8]
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a slight excess of concentrated sulfuric acid. Maintain the temperature below 10 °C.
-
Dissolution of Starting Material: In a separate flask, dissolve 9-fluorenone in a minimal amount of a suitable solvent, such as glacial acetic acid.
-
Reaction: Slowly add the 9-fluorenone solution to the cooled nitrating mixture with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude 3-Nitrofluoren-9-one will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or acetic acid). Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and dry under vacuum.
Analytical Characterization
Confirmation of the structure and purity of the synthesized 3-Nitrofluoren-9-one is essential. A combination of spectroscopic techniques should be employed. While a complete set of spectra for 3-Nitrofluoren-9-one is not publicly available, the expected spectral features can be inferred from the parent compound and related structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a complex pattern of aromatic protons. The nitro group will cause a downfield shift of the protons on the same aromatic ring due to its electron-withdrawing nature.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected for the carbonyl group (C=O) stretch (typically around 1710-1720 cm⁻¹ for fluorenones) and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Nitrofluoren-9-one (225.20 g/mol ).
Biological Activity and Potential Applications in Drug Development
The fluorenone scaffold is a key component in a number of therapeutic agents, and its derivatives are actively being investigated for a range of biological activities.[1][2] The introduction of a nitro group can further enhance or modify these properties.
Antimicrobial and Anticancer Potential
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][9] The mechanism of action for many nitroaromatic drugs involves intracellular bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[3]
Derivatives of 9-fluorenone have been reported to possess antimicrobial, antiviral, and anticancer properties.[1][2] For instance, certain sulfonamide derivatives of 9-fluorenone, including a nitro-substituted analog, have shown inhibitory activity against SARS-CoV-2 proteases.[2] While specific studies on the biological activity of 3-Nitrofluoren-9-one are limited in the readily available literature, its structural features suggest it is a promising candidate for further investigation in these areas.
Signaling Pathways and Mechanisms of Action
The potential mechanism of action for the anticancer and antimicrobial effects of 3-Nitrofluoren-9-one likely involves multiple pathways.
Caption: A plausible mechanism of action for 3-Nitrofluoren-9-one, involving bioreductive activation.
Safety and Toxicology
Comprehensive toxicological data for 3-Nitrofluoren-9-one is not extensively documented. However, it is important to consider the potential hazards associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and potentially carcinogenic.[10] For example, a commercial sample of 3-nitro-9-fluorenone was found to be a potent mutagen in the Ames test, although this activity was attributed in part to dinitro-impurities.[11]
The parent compound, 9-fluorenone, is classified as an irritant and is toxic to aquatic life with long-lasting effects.[12] Given the presence of the nitro group, 3-Nitrofluoren-9-one should be handled with appropriate precautions in a laboratory setting.
General Safety Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
3-Nitrofluoren-9-one is a compound of significant interest for researchers in medicinal chemistry and drug development. Its fluorenone core, combined with the electronically modulating nitro group, presents a promising scaffold for the design of novel therapeutic agents. While further research is needed to fully elucidate its synthesis, biological activity, and toxicological profile, this guide provides a foundational understanding for scientists working with this compound. The development of a regioselective and high-yielding synthesis, followed by comprehensive biological screening, will be crucial next steps in unlocking the full potential of 3-Nitrofluoren-9-one.
References
- Glinma, B., Kpadonou, B., Agnimonhan, H., Medegan, S., Kpoviessi, S., Kapanda, C., & Gbaguidi, F. (2022). STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Universal Journal of Pharmaceutical Research, 7(5), 53-58.
-
ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. [Link]
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Gornik, O., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
ChemSynthesis. (n.d.). 3-nitro-9H-fluoren-9-one. [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8). [Link]
-
Organic Syntheses. (n.d.). 2,4,7-TRINITROFLUORENONE. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Genotoxic properties of 2,4,7-trinitro-9-fluorenone. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Potent mutagenic impurities in a commercial sample of 3-nitro-9-fluorenone. PubMed. [Link]
Sources
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- 4. jocpr.com [jocpr.com]
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- 6. Fluorenone synthesis [organic-chemistry.org]
- 7. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. fishersci.com [fishersci.com]
- 12. In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis pathways for 3-nitro-9H-fluoren-9-one.
An In-depth Technical Guide to the Synthesis of 3-nitro-9H-fluoren-9-one
Introduction
3-nitro-9H-fluoren-9-one is a key chemical intermediate belonging to the class of nitroaromatic compounds. Its tricyclic fluorenone core, functionalized with a nitro group, makes it a valuable precursor in the synthesis of various functional materials, dyes, and compounds of pharmaceutical interest.[1] The electron-withdrawing nature of both the carbonyl and nitro groups significantly influences the electronic properties of the aromatic system, making it a subject of academic and industrial research. This guide provides a comprehensive overview of the primary synthetic pathways to 3-nitro-9H-fluoren-9-one, offering detailed experimental protocols, mechanistic insights, and characterization data for researchers in organic synthesis and drug development.
Primary Synthesis Pathway: Electrophilic Nitration of 9H-fluoren-9-one
The most direct and widely employed method for synthesizing nitro-substituted fluorenones is the electrophilic aromatic substitution on the 9H-fluoren-9-one scaffold.[2] The carbonyl group at the C9 position is a meta-directing deactivator, while the overall fused ring system's reactivity must be carefully controlled to achieve regioselectivity. The nitration typically yields a mixture of isomers, with the 2- and 3-nitro isomers being prominent.
Mechanistic Rationale
The reaction proceeds via the classical electrophilic aromatic substitution mechanism. A mixed acid system, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used to generate the potent electrophile, the nitronium ion (NO₂⁺).
H₂SO₄ acts as a catalyst, protonating nitric acid, which then loses a molecule of water to form the nitronium ion. This electrophile is then attacked by the electron-rich π-system of the fluorenone ring. The resulting intermediate, a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex, subsequently loses a proton to regenerate aromaticity, yielding the nitrofluorenone product. The regioselectivity is dictated by the electronic deactivating effect of the C9-carbonyl group and the overall electron density of the biphenyl system.
Caption: Mechanism of Electrophilic Nitration.
Experimental Protocol: Nitration of 9H-fluoren-9-one
This protocol is adapted from established procedures for the nitration of aromatic systems.[3][4]
1. Reagent Preparation:
-
Prepare a nitrating mixture by carefully and slowly adding concentrated sulfuric acid (e.g., 10 mL, 98%) to concentrated nitric acid (e.g., 10 mL, 68%) in a flask submerged in an ice-water bath. The addition should be dropwise with continuous stirring. Caution: This process is highly exothermic.[5]
2. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 9H-fluoren-9-one (e.g., 9.00 g, 0.05 mol) in a suitable solvent like glacial acetic acid or by suspending it in water (e.g., 15 mL).[3][4]
-
Gently heat the suspension to approximately 75°C with stirring.[4]
3. Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the fluorenone suspension dropwise via the dropping funnel over a period of 30-40 minutes.[3][4]
-
Maintain the reaction temperature between 80°C and 85°C. Monitor the temperature closely, as the reaction is exothermic. Vigorous evolution of nitrogen oxides may occur if the addition is too rapid.[3]
-
After the addition is complete, continue stirring the mixture at 85°C for 1.5 to 2 hours to ensure the reaction goes to completion.[4]
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a large volume of ice-water (e.g., 150 mL) with stirring. This will precipitate the crude product.[4]
-
Collect the solid precipitate by suction filtration.
-
Wash the solid thoroughly with water until the washings are neutral to litmus or Congo red paper.[3]
-
Dry the crude product in a vacuum oven or air-dry overnight.
5. Purification:
-
The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the desired 3-nitro-9H-fluoren-9-one.[4]
| Parameter | Value / Condition | Source |
| Starting Material | 9H-fluoren-9-one | [4] |
| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [4] |
| Solvent | Water or Glacial Acetic Acid | [3][4] |
| Temperature | 80-120°C | [4] |
| Reaction Time | 0.5 - 3 hours | [4] |
| Typical Yield | 91-96% (for 2-nitro isomer, similar expected for mixed isomers) | [4] |
| Purification | Recrystallization (Ethanol) | [4] |
| Table 1: Summary of Reaction Conditions for Nitration. |
Alternative Synthesis Pathway: Oxidation of 3-nitro-9H-fluorene
An alternative strategy involves the nitration of 9H-fluorene followed by the oxidation of the C9 methylene bridge to a carbonyl group. This pathway can be advantageous if the precursor, 3-nitro-9H-fluorene, is readily available or if this route offers better regioselectivity or yield in specific contexts.
Step 1: Nitration of 9H-fluorene
The nitration of fluorene itself has been studied, yielding primarily the 2-nitrofluorene isomer, but other isomers are also formed.[6] The conditions are similar to the nitration of fluorenone.
Step 2: Oxidation of 3-nitro-9H-fluorene
Various methods exist for the oxidation of the active methylene group in fluorene and its derivatives to a ketone.[7][8] A green and efficient method utilizes air or molecular oxygen as the oxidant in the presence of a base.[9]
Mechanistic Rationale (Oxidation)
The oxidation in the presence of a strong base like potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) proceeds via a carbanion intermediate.[9][10] The base abstracts a proton from the C9 position, which is acidic due to the flanking aromatic rings. This fluorenyl anion is then oxidized by molecular oxygen in a radical mechanism to form a hydroperoxide intermediate, which subsequently eliminates water to yield the corresponding fluorenone.
Caption: Mechanism of Base-Catalyzed Air Oxidation.
Experimental Protocol: Air Oxidation of 3-nitro-9H-fluorene
This protocol is based on highly efficient methods developed for the oxidation of substituted fluorenes.[9]
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and open to the air, dissolve 3-nitro-9H-fluorene in tetrahydrofuran (THF).[9]
-
Add powdered potassium hydroxide (KOH) to the solution (molar ratio of fluorene to KOH can range from 1:0.5 to 1:2.5).[8][9]
2. Oxidation Reaction:
-
Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere to allow for a continuous supply of oxygen.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 1-8 hours.[8]
3. Work-up and Isolation:
-
Upon completion, filter the reaction mixture to remove the solid KOH.
-
Evaporate the solvent (THF) from the filtrate under reduced pressure.
-
Wash the resulting solid residue with water to remove any remaining inorganic salts.
-
Collect the solid product by suction filtration and dry it.
4. Purification:
-
The crude 3-nitro-9H-fluoren-9-one can be further purified by recrystallization from a suitable solvent if necessary.
| Parameter | Value / Condition | Source |
| Starting Material | 3-nitro-9H-fluorene | [9] |
| Reagents | Potassium Hydroxide (KOH), Air (O₂) | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | Room Temperature | [8] |
| Reaction Time | 1 - 8 hours | [8] |
| Typical Yield | >95% (for various substituted fluorenes) | [9] |
| Purification | Filtration and Water Wash | [8] |
| Table 2: Summary of Conditions for Air Oxidation. |
Purification and Characterization Workflow
Independent of the synthetic pathway chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.
Caption: General Workflow for Purification and Characterization.
Characterization Data
The structural confirmation of 3-nitro-9H-fluoren-9-one is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show signals in the aromatic region (typically 7.5-8.5 ppm). The introduction of the nitro group at the C3 position will cause downfield shifts for adjacent protons due to its electron-withdrawing inductive and resonance effects. The specific splitting patterns (doublets, triplets, etc.) will be key to confirming the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands to look for include:
-
~1710-1720 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ketone in the five-membered ring.[11]
-
~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro group.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight of the compound. The molecular ion peak (M⁺) for C₁₃H₇NO₃ is expected at m/z = 225.04.[12]
Safety and Handling of Nitrating Agents
The synthesis of 3-nitro-9H-fluoren-9-one involves the use of highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat when handling concentrated acids.[13][14]
-
Ventilation: All operations involving the preparation and use of the nitrating mixture must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive mists and toxic nitrogen oxide fumes.[13]
-
Handling Mixed Acids:
-
Always add sulfuric acid to nitric acid slowly and with cooling. NEVER add water to concentrated acid , as this can cause a violent, exothermic reaction leading to boiling and splashing.[5][15]
-
Nitrating mixtures are powerful oxidizing agents and can react violently or explosively with organic materials such as solvents (acetone, alcohols), paper, and wood.[15] Ensure the reaction vessel is clean and free of contaminants.
-
-
Emergency Procedures: An eyewash station and safety shower must be immediately accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.[13]
References
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Nitration of fluorenones 1, 2a, and 2b | Download Table. ResearchGate. Available at: [Link]
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2,4,7-trinitrofluorenone - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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Anantakrishnan, S. V., & Hughes, E. D. (1935). 381. Substitution in polycyclic systems. Part I. The nitration of fluorene and 9-bromofluorene. Journal of the Chemical Society (Resumed), 1607. DOI: 10.1039/JR9350001607. Available at: [Link]
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Synthesis of fluorenone from fluorene‐9‐carboxylic acid. ResearchGate. Available at: [Link]
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Fluorenone synthesis. Organic Chemistry Portal. Available at: [Link]
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Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. Available at: [Link]
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Zhang, X., et al. (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 13, 1891-1896. DOI: 10.1039/C1GC15136C. Available at: [Link]
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Oxidation of Fluorene. Scribd. Available at: [Link]
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Nitric Acid Safety Tips & Health Hazards. VelocityEHS. (2015). Available at: [Link]
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9H-Fluoren-9-one. NIST WebBook. Available at: [Link]
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Major oxidation products formed from fluorene (A), dibenzofuran.... ResearchGate. Available at: [Link]
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MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. (2022). Available at: [Link]
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3-nitro-9H-fluoren-9-one. ChemSynthesis. Available at: [Link]
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Nitric acid - Incident management. GOV.UK. Available at: [Link]
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9H-Fluoren-9-one. NIST WebBook. Available at: [Link]
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Crystal and molecular structure investigations of 9-fluorenone hydrazone.... ResearchGate. (2016). Available at: [Link]
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Handling Nitric Acid: Best Practices for Corrosive Chemical Management. The Safety Master. (2024). Available at: [Link]
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9-nitroanthracene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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STUDY OF SOME FLUOREN-9-ONE THIOSEMICARBAZONES: SYNTHESIS, CATALYTIC EFFECTS AND SPECTRAL CHARACTERIZATION. Journal of Chemical and Pharmaceutical Research. (2017). Available at: [Link]
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The Enigmatic Atmospheric Journey of 3-Nitrofluoren-9-one: A Technical Guide for the Modern Researcher
Preamble: Unveiling a Trace Contaminant of Concern
In the intricate tapestry of atmospheric chemistry, nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) represent a class of compounds of significant toxicological concern. Among these, the isomers of nitrofluoren-9-one are drawing increasing attention from the scientific community. While its counterpart, 2-nitrofluoren-9-one, is more frequently documented, the environmental trajectory of 3-Nitrofluoren-9-one remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the environmental sources, atmospheric formation pathways, and analytical methodologies for 3-Nitrofluoren-9-one, designed to equip researchers, environmental scientists, and drug development professionals with the foundational knowledge to navigate this complex area of study. We will delve into the causality behind its presence in our environment and the rigorous techniques required for its quantification, acknowledging both what is known and the critical knowledge gaps that invite further exploration.
I. Genesis of an Atmospheric Contaminant: Sources and Formation
The presence of 3-Nitrofluoren-9-one in the atmosphere is not due to direct industrial production for commercial purposes. Instead, it is an unintentional byproduct of both primary emission sources and secondary atmospheric chemistry.
Primary Emissions: The Combustion Fingerprint
The primary route for the introduction of nitrofluorenones into the environment is through incomplete combustion processes. Diesel engines, in particular, are significant emitters of a complex mixture of particulate matter that includes PAHs and their nitrated derivatives.[1][2] While 2-nitrofluoren-9-one has been explicitly identified in diesel exhaust particulates, the presence of the 3-isomer is less definitively documented but highly probable given the complex isomeric mixtures typically observed.[3][4] The formation within an engine cylinder is a high-temperature, high-pressure process where the parent compound, fluoren-9-one (a product of incomplete fuel combustion), can undergo nitration.
Table 1: Emission Sources of Nitro-PAHs, Including Nitrofluorenones
| Emission Source | Typical Operating Conditions | Key Precursors | Nitrating Agents |
| Diesel Engines | High temperature and pressure | Fluorene, Fluoren-9-one | Nitrogen oxides (NOx) |
| Gasoline Engines | High temperature and pressure | Fluorene, Fluoren-9-one | Nitrogen oxides (NOx) |
| Residential Heating (Coal, Wood, Kerosene) | Incomplete combustion | Polycyclic Aromatic Hydrocarbons (PAHs) | Nitrogen oxides (NOx) |
| Industrial Boilers | High-temperature combustion of fossil fuels | PAHs | Nitrogen oxides (NOx) |
Secondary Atmospheric Formation: A Chemical Transformation in the Air
Beyond direct emissions, 3-Nitrofluoren-9-one can be formed through chemical reactions in the atmosphere. This secondary formation is a critical aspect of its environmental lifecycle and can occur through several pathways involving its precursor, fluoren-9-one.
In the gas phase, fluoren-9-one can react with key atmospheric oxidants, primarily the hydroxyl radical (•OH) during the day and the nitrate radical (NO₃•) at night.[5] The daytime reaction with •OH can initiate a series of reactions that, in the presence of nitrogen oxides (NOx), can lead to the formation of nitrofluorenones. The nighttime chemistry is particularly significant, where the reaction of fluoren-9-one with the NO₃ radical can directly lead to nitrated products.
A significant and often overlooked formation pathway is the heterogeneous nitration of fluoren-9-one that is already adsorbed onto the surface of atmospheric particles.[6][7] Soot and mineral dust particles provide a surface for these reactions to occur.[7] Gaseous nitrogen dioxide (NO₂) and nitric acid (HNO₃) can react with adsorbed fluoren-9-one, particularly under acidic conditions, to form nitrofluorenones. This pathway is crucial as it can lead to the direct formation of particle-bound 3-Nitrofluoren-9-one.
II. Atmospheric Abundance and Behavior
Once formed, 3-Nitrofluoren-9-one exists in the atmosphere in both the gas and particle phases, and its distribution and lifetime are governed by various atmospheric processes.
Atmospheric Concentrations: A Data Scarcity
To date, there is a notable lack of studies reporting specific atmospheric concentrations of 3-Nitrofluoren-9-one. Most monitoring studies for nitro-PAHs either report on a limited number of target compounds or group isomers together. However, based on the concentrations of other nitro-PAHs, it is expected that 3-Nitrofluoren-9-one is present at trace levels, likely in the picogram to low nanogram per cubic meter range in urban and industrial areas.[8]
Gas-Particle Partitioning: A Key Determinant of Fate
The distribution of 3-Nitrofluoren-9-one between the gas and particle phases is a critical factor influencing its atmospheric transport and deposition.[9][10] As a semi-volatile organic compound (SVOC), its partitioning is primarily governed by its vapor pressure, the ambient temperature, and the concentration and composition of atmospheric particulate matter.[11] Generally, at lower temperatures, a larger fraction of 3-Nitrofluoren-9-one will be associated with the particle phase. This partitioning is significant because particle-bound compounds have different deposition velocities and can be transported over longer distances compared to their gas-phase counterparts.
Atmospheric Degradation: The Role of Photolysis
The primary atmospheric sink for many nitro-PAHs is photolysis, the degradation by sunlight.[12] The presence of the nitro group can enhance the absorption of solar radiation, leading to the breakdown of the molecule. The atmospheric lifetime of 3-Nitrofluoren-9-one will be dependent on the solar flux, the presence of other atmospheric constituents, and whether it is in the gas or particle phase. Particle-bound compounds may be shielded from direct photolysis, potentially increasing their atmospheric residence time.
III. Analytical Methodology: A Guide to Quantification
The accurate quantification of 3-Nitrofluoren-9-one in atmospheric samples is challenging due to its low concentrations and the complexity of the sample matrix. A robust analytical method is essential for reliable data.
Sample Collection: Capturing the Target Analyte
The collection of atmospheric 3-Nitrofluoren-9-one requires a methodology that can efficiently trap both the gas and particle phases of this semi-volatile compound.[11][13]
Step-by-Step Sampling Protocol:
-
Apparatus: A high-volume air sampler equipped with a quartz fiber filter (QFF) to collect the particle phase, followed by a polyurethane foam (PUF) or similar sorbent cartridge to capture the gas phase.
-
Preparation: Prior to sampling, all filters and sorbents must be thoroughly cleaned by solvent extraction (e.g., with dichloromethane and acetone) and dried under a stream of purified nitrogen to remove any background contamination.
-
Sampling: Air is drawn through the sampler at a high flow rate (typically >1 cubic meter per minute) for an extended period (e.g., 24 hours) to collect a sufficient mass of the analyte for detection.
-
Storage: After sampling, the filter and sorbent are carefully removed, wrapped in pre-cleaned aluminum foil, and stored at low temperatures (e.g., -20°C) until extraction to minimize volatilization and degradation of the target compounds.
Sample Extraction and Cleanup: Isolating 3-Nitrofluoren-9-one
The extraction and subsequent cleanup of the sample are critical steps to isolate 3-Nitrofluoren-9-one from the complex mixture of organic compounds present in atmospheric samples.
Detailed Extraction and Cleanup Protocol:
-
Extraction: The QFF and PUF are combined and extracted using a Soxhlet apparatus with a suitable solvent, typically dichloromethane, for 18-24 hours. This ensures the exhaustive extraction of the target analytes.
-
Concentration: The extract is then concentrated to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Solid Phase Extraction (SPE) Cleanup: The concentrated extract is subjected to SPE for cleanup and fractionation. A multi-layered silica/alumina column is often employed.
-
Rationale: Silica and alumina are effective at separating compounds based on their polarity. This allows for the removal of interfering compounds.
-
-
Fractionation: The sample is loaded onto the SPE column, and different fractions are eluted with solvents of increasing polarity. For example, a non-polar solvent like hexane will elute aliphatic hydrocarbons, while a more polar solvent mixture like hexane/dichloromethane will elute the PAHs and nitro-PAHs. The fraction containing 3-Nitrofluoren-9-one is collected.
-
Final Concentration: The collected fraction is concentrated to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.
Instrumental Analysis: Detection and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS), particularly in tandem mass spectrometry (MS/MS) mode, is the preferred method for the analysis of 3-Nitrofluoren-9-one.[14]
Table 2: Typical GC-MS/MS Parameters for Nitrofluorenone Isomer Analysis
| Parameter | Typical Setting | Rationale |
| GC Column | DB-5ms or equivalent (low-polarity) | Provides good separation of PAHs and their derivatives. |
| Injector | Splitless | Maximizes the transfer of the analyte to the column for trace analysis. |
| Oven Program | Temperature ramp from ~60°C to ~300°C | Allows for the separation of a wide range of compounds with different boiling points. |
| MS Ionization | Electron Ionization (EI) | Standard and robust ionization technique for these compounds. |
| MS Analyzer | Triple Quadrupole (MS/MS) | Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, which is crucial for distinguishing isomers and reducing background noise.[15] |
| Internal Standards | Isotope-labeled nitro-PAHs | Used for accurate quantification by correcting for variations in sample preparation and instrument response. |
Isomeric Separation: The separation of 3-Nitrofluoren-9-one from its isomers, particularly 2-Nitrofluoren-9-one, is a significant analytical challenge.[15][16][17] The choice of a high-resolution capillary GC column and a carefully optimized temperature program is crucial for achieving baseline separation.
IV. Concluding Remarks and Future Research Directions
3-Nitrofluoren-9-one represents a small but important piece in the complex puzzle of atmospheric pollution. While its direct emission from combustion sources and secondary formation in the atmosphere are understood in principle, significant knowledge gaps remain. The prevalence of its 2-isomer in many studies highlights the need for more isomer-specific research.
Future research should focus on:
-
Source Apportionment: Differentiating between primary and secondary sources of 3-Nitrofluoren-9-one in various atmospheric environments.
-
Atmospheric Modeling: Incorporating the formation and degradation pathways of 3-Nitrofluoren-9-one into atmospheric chemistry models to better predict its concentrations and impacts.
-
Toxicological Studies: Investigating the specific health effects of 3-Nitrofluoren-9-one to better assess its risk to human health.
-
Development of Certified Reference Materials: The availability of certified reference materials for 3-Nitrofluoren-9-one is crucial for the validation and quality control of analytical methods.
By addressing these research needs, the scientific community can gain a more complete understanding of the environmental and health implications of this emerging contaminant.
V. References
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Gas–particle partitioning and hydrolysis of organic nitrates formed from the oxidation of α-pinene in environmental chamber experiments. (n.d.). Atmospheric Chemistry and Physics. [Link]
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Photodegradation of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene in the atmosphere. (2025). Scilit. [Link]
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Greenhouse gas concentrations. (2025). Copernicus Climate Change Service. [Link]
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Heterogeneous reactions significantly contribute to the atmospheric formation of nitrated aromatic compounds during the haze episode in urban Beijing. (2024). ResearchGate. [Link]
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Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. (2024). PubMed. [Link]
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Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions. (2018). MDPI. [Link]
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Diesel and Gasoline Engine Exhausts and Some Nitroarenes. (1989). NCBI Bookshelf. [Link]
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2-NITROFLUORENE. (2014). NCBI. [Link]
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Nonequilibrium atmospheric secondary organic aerosol formation and growth. (2012). PubMed Central. [Link]
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Semivolatile Organics. (n.d.). RTI Laboratories. [Link]
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Atmospheric heterogeneous reactions on soot: A review. (2021). PubMed Central. [Link]
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Complex gas-particle partitioning of nitro-phenolic compounds: field-based insights and determination of apparent activity coefficient. (2022). ResearchGate. [Link]
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Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and its application in real sample analysis. (2024). ResearchGate. [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Secondary Organic Aerosol Formation from Nitrophenols Photolysis under Atmospheric Conditions. (2018). ResearchGate. [Link]
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Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. (2008). ResearchGate. [Link]
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Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. (2018). ResearchGate. [Link]
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A comprehensive global modeling assessment of nitrate heterogeneous formation on desert dust. (2025). Atmospheric Chemistry and Physics. [Link]
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Identification of 2-nitrofluorene in diesel exhaust particulates. (1982). PubMed. [Link]
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ORGANIC ANALYTES. (n.d.). United States Environmental Protection Agency. [Link]
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Nitro-polycyclic aromatic hydrocarbons – gas–particle partitioning, mass size distribution, and formation along transport in the south-eastern European atmosphere. (2017). Semantic Scholar. [Link]
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Nitration of fluorenones 1, 2a, and 2b. (n.d.). ResearchGate. [Link]
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A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. [Link]
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Nonequilibrium atmospheric secondary organic aerosol formation and growth. (2012). Bay Area Air Quality Management District. [Link]
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A Fast, Simple Sampling Method for Characterizing Volatile Organic Compounds Emitted from Medical Devices. (2019). Medical Design Briefs. [Link]
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ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. [Link]
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Gas/particle partitioning theory. (2021). YouTube. [Link]
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Partial List of Chemicals Associated with Diesel Exhaust. (n.d.). Occupational Safety and Health Administration. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
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A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. (2014). Chromatography Online. [Link]
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Nocturnal fine particulate nitrate formation by N2O5 heterogeneous chemistry in Seoul Metropolitan Area, Korea. (2019). Copernicus Publications. [Link]
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Long-Term Trends in Gas-Particle Partitioning of Reduced Reactive Nitrogen Species, as Analyzed by Annular Denuders and Ion Chromatography. (2023). University of Colorado Boulder Journals. [Link]
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Non-linearity of secondary pollutant formation estimated from emissions data and measured precursor-secondary pollutant relationships. (2022). PubMed Central. [Link]
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Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. (2021). PubMed. [Link]
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Isolation, identification and bacterial mutagenicity of 2-nitro-9-fluorenone from diesel-exhaust particle extracts. (1983). PubMed. [Link]
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Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development of ensifentrine in bulk and inhalation formulations. (2025). RSC Advances. [Link]
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A Technical Guide to the Discovery and History of Nitrated Polycyclic Aromatic Hydrocarbons
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of nitrated polycyclic aromatic hydrocarbons (NPAHs). From their initial detection as trace environmental contaminants to the current understanding of their significant toxicological implications, the story of NPAHs is one of scientific inquiry, analytical innovation, and a deepening appreciation of the complex chemistry of atmospheric pollutants. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important class of compounds.
Part 1: The Foundation: A Primer on Polycyclic Aromatic Hydrocarbons (PAHs)
To appreciate the significance of nitrated polycyclic aromatic hydrocarbons (NPAHs), one must first understand their parent compounds, polycyclic aromatic hydrocarbons (PAHs). PAHs are a large group of organic compounds containing two or more fused aromatic rings. They are ubiquitous in the environment, arising from both natural and man-made sources.[1][2]
Natural sources of PAHs include volcanic eruptions and forest fires. However, the primary sources of environmental PAHs are anthropogenic, stemming from the incomplete combustion of organic materials.[1] This includes industrial processes, power generation, waste incineration, and vehicle emissions.[1]
The toxicity of PAHs is a significant concern, as many are potent carcinogens, mutagens, and teratogens.[1] However, a key feature of most carcinogenic PAHs is that they are not directly genotoxic. Instead, they require metabolic activation by enzymes in the body to form reactive intermediates that can bind to DNA and cause mutations. This distinction is crucial for understanding the heightened concern surrounding their nitrated derivatives.
Part 2: A New Class of Genotoxins: The Discovery of NPAHs
The history of NPAHs begins with the investigation of the chemical composition of diesel exhaust and other combustion-related emissions. In the late 1970s and early 1980s, researchers began to identify compounds in these complex mixtures that exhibited potent, direct-acting mutagenicity in bacterial assays, such as the Ames test. This was a pivotal observation because, unlike parent PAHs, these compounds did not require metabolic activation to induce mutations.
Subsequent research led to the identification of nitrated derivatives of PAHs as the culprits behind this direct-acting mutagenicity. Among the first and most well-studied of these was 1-nitropyrene. Its discovery in diesel exhaust particles marked a significant milestone in environmental and toxicological science.[3] This discovery prompted a surge in research to identify other NPAHs, understand their sources, and characterize their health risks.
Part 3: Unraveling the Origins: Formation Mechanisms of NPAHs
The presence of NPAHs in the environment is attributed to two main formation pathways: primary emissions from combustion sources and secondary formation through atmospheric reactions.
Primary Formation: NPAHs can be formed directly during incomplete combustion processes where both PAHs and nitrogen oxides (NOx) are present at high temperatures.[4][5][6] This pyrosynthesis occurs in internal combustion engines, particularly diesel engines, as well as in industrial furnaces and residential heating systems.[4][6]
Secondary Formation: A significant portion of environmental NPAHs are formed in the atmosphere through the chemical transformation of their parent PAHs.[3][5] These reactions are initiated by atmospheric radicals and can be broadly categorized into daytime and nighttime chemistry:
-
Daytime Formation: During the day, the hydroxyl (OH) radical is the primary oxidant in the troposphere. The reaction of PAHs with the OH radical, in the presence of nitrogen dioxide (NO2), can lead to the formation of NPAHs.[3][5]
-
Nighttime Formation: In the absence of sunlight, the nitrate (NO3) radical becomes a significant atmospheric oxidant. The reaction of PAHs with the NO3 radical is a major pathway for the formation of NPAHs at night.[3][5]
The specific isomers of NPAHs that are formed can provide clues about their origin. For example, the presence of 2-nitrofluoranthene and 2-nitropyrene in ambient air is often indicative of atmospheric formation, whereas isomers like 1-nitropyrene are more commonly associated with direct emissions from combustion sources.[5]
Caption: Figure 1: Formation Pathways of NPAHs.
Part 4: The Analytical Challenge: A History of NPAH Detection
The analysis of NPAHs in environmental samples presents a significant challenge due to their low concentrations, often orders of magnitude lower than their parent PAHs, and the complexity of the sample matrices.[5] The evolution of analytical techniques for NPAHs reflects the continuous drive for greater sensitivity and selectivity.
Early methods for NPAH analysis often relied on high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. While useful, these methods suffered from a lack of specificity and were prone to interferences from other compounds in the sample.
A major advancement in NPAH analysis was the adoption of gas chromatography-mass spectrometry (GC-MS). The combination of the high separation efficiency of GC with the sensitive and selective detection of MS provided a much more robust analytical platform. The development of negative chemical ionization (NCI) mass spectrometry was particularly important, as it offers significantly higher sensitivity for electronegative compounds like NPAHs compared to conventional electron ionization (EI).[5]
Modern NPAH analysis typically involves a multi-step process of sample extraction, cleanup, and instrumental analysis.
Experimental Protocol: Analysis of NPAHs in Air Particulate Matter
This protocol provides a general workflow for the analysis of NPAHs in airborne particulate matter.
-
Sample Collection:
-
High-volume air samplers are used to draw a known volume of air through a filter (e.g., quartz fiber or Teflon-coated glass fiber) over a 24-hour period.
-
The filter collects particulate matter from the air.
-
-
Sample Extraction:
-
The filter is spiked with a mixture of isotopically labeled NPAH internal standards to correct for analytical variability.
-
The filter is extracted using a solvent such as dichloromethane (DCM) or a mixture of hexane and acetone.
-
Pressurized liquid extraction (PLE) or Soxhlet extraction are commonly used techniques.[5]
-
-
Sample Cleanup:
-
The crude extract is concentrated and subjected to a cleanup procedure to remove interfering compounds.
-
Solid-phase extraction (SPE) using silica or alumina cartridges is a common method for separating NPAHs from other, more polar or non-polar compounds.[5]
-
-
Instrumental Analysis:
-
The cleaned-up extract is analyzed by GC-MS, often using a high-resolution capillary column with a stationary phase optimized for PAH and NPAH separation.
-
The mass spectrometer is typically operated in NCI mode for high sensitivity, monitoring for the specific molecular ions of the target NPAHs and internal standards.
-
Caption: Figure 2: Experimental Workflow for NPAH Analysis.
Part 5: A Higher Level of Hazard: The Toxicology of NPAHs
The discovery that NPAHs are direct-acting mutagens was a paradigm shift in the understanding of the health risks associated with combustion-related pollution.[6] Unlike their parent PAHs, many NPAHs do not require metabolic activation to exert their genotoxic effects.[5] This is because the nitro group can be metabolically reduced to a reactive N-hydroxyarylamine intermediate, which can then form adducts with DNA, leading to mutations and potentially cancer.
Certain NPAHs are among the most potent mutagens ever identified in the Ames test. The carcinogenicity of several NPAHs has been demonstrated in animal studies, and the International Agency for Research on Cancer (IARC) has classified some, such as 1-nitropyrene and 6-nitrochrysene, as probable or possible human carcinogens.[7]
The toxicological profile of NPAHs is complex, with different isomers exhibiting varying degrees of mutagenicity and carcinogenicity. This underscores the importance of analytical methods that can accurately separate and quantify individual NPAH isomers.
Quantitative Data: Comparative Mutagenicity of NPAHs
The following table presents a summary of the relative mutagenicity of selected NPAHs in the Ames test (Salmonella typhimurium strain TA98 without metabolic activation), a common assay for assessing the mutagenic potential of chemicals.
| Compound | Parent PAH | Relative Mutagenicity (revertants/nmol) |
| 1-Nitropyrene | Pyrene | ~480 |
| 1,3-Dinitropyrene | Pyrene | ~18,000 |
| 1,6-Dinitropyrene | Pyrene | ~25,000 |
| 1,8-Dinitropyrene | Pyrene | ~30,000 |
| 2-Nitrofluorene | Fluorene | ~200 |
| 6-Nitrochrysene | Chrysene | ~3,000 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Caption: Figure 3: Simplified NPAH Genotoxicity Pathway.
Part 6: The Path Forward: Current Research and Future Outlook
Research on NPAHs continues to be an active and important area of environmental and health science. Current research focuses on several key areas:
-
Improving Analytical Methods: The development of even more sensitive and comprehensive analytical methods to detect a wider range of NPAHs and their metabolites in various environmental and biological matrices.
-
Understanding Human Exposure: Better characterization of human exposure to NPAHs from different sources, including diet and indoor air.
-
Elucidating Toxicological Mechanisms: Further investigation into the molecular mechanisms of NPAH-induced toxicity, including their effects on cellular signaling pathways beyond direct genotoxicity.
-
Developing Remediation Strategies: The exploration of effective strategies to remove or degrade NPAHs from contaminated soil and water.
The history of NPAH research demonstrates the critical interplay between analytical chemistry, atmospheric science, and toxicology in addressing complex environmental health challenges. A continued multidisciplinary approach will be essential for mitigating the risks posed by these potent environmental contaminants.
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An In-depth Technical Guide to the Mechanisms of Mutagenicity for Nitroarenes
This guide provides a comprehensive exploration of the mechanisms underlying the mutagenicity of nitroarenes, a significant class of environmental and industrial compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the metabolic activation, DNA adduction, cellular responses, and toxicological assessment of these compounds, grounding the discussion in established scientific principles and methodologies.
Introduction: The Chemical and Environmental Significance of Nitroarenes
Nitroarenes, or nitroaromatic hydrocarbons, are compounds characterized by an aromatic ring system substituted with one or more nitro (-NO₂) groups. They are prevalent environmental pollutants, primarily originating from incomplete combustion processes such as diesel and gasoline engine exhaust.[1] Many nitroarenes are recognized for their potent mutagenic and carcinogenic properties, posing a potential risk to human health.[2] Their biological activity is not inherent but is a consequence of complex metabolic activation pathways within host organisms or bacteria. Understanding these mechanisms is paramount for risk assessment and the development of safer industrial processes and therapeutics.
The Crux of Mutagenicity: Metabolic Activation Pathways
The genotoxicity of nitroarenes is intrinsically linked to their metabolic transformation into reactive electrophiles capable of covalently binding to DNA. This bioactivation is a multi-step process, with the initial and rate-limiting step being the reduction of the nitro group.[3]
The Central Role of Nitroreduction
The conversion of a nitroarene to a mutagenic species begins with a six-electron reduction of the nitro group to sequentially form nitroso, N-hydroxylamino, and amino functional groups.[4] This reductive process is catalyzed by a variety of enzymes known as nitroreductases.[4] These are primarily flavin-containing enzymes that can transfer electrons to the nitro group.[5]
Key enzymes involved in nitroreduction include:
-
NAD(P)H:quinone oxidoreductase (NQO1) : A cytosolic flavoenzyme that catalyzes a two-electron reduction of nitroarenes.[4]
-
Cytochrome P450 (CYP) enzymes and their reductase : Located in the endoplasmic reticulum, this system can also contribute to nitroreduction.[4]
-
Xanthine oxidase : A cytosolic enzyme capable of reducing nitroarenes.[4]
-
Bacterial Nitroreductases : The gut microbiota plays a significant role in the metabolism of nitroarenes through their potent nitroreductases.[6] This is particularly relevant for oral exposure routes.
The intermediate N-hydroxylaminoarene is a critical, albeit unstable, metabolite. It is a proximate mutagen that can be further activated.[7]
Secondary Activation: Esterification
The mutagenicity of the N-hydroxylaminoarene intermediate is significantly enhanced through esterification, primarily by O-acetylation catalyzed by N,O-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs).[4] This esterification creates a good leaving group, facilitating the formation of a highly reactive nitrenium ion (Ar-N⁺H).[6] This electrophilic species is considered the ultimate mutagen, readily attacking nucleophilic sites on DNA.[6]
The requirement for this secondary activation step explains why certain nitroarenes exhibit potent mutagenicity in bacterial strains expressing high levels of acetyltransferases.[8]
Alternative Pathways: Ring Oxidation
In eukaryotic cells, an alternative or parallel pathway to nitroreduction involves the oxidation of the aromatic ring system, catalyzed by cytochrome P450 enzymes.[3] This can lead to the formation of phenols, dihydrodiols, and diol epoxides, similar to the activation of parent polycyclic aromatic hydrocarbons (PAHs). For some nitroarenes, a combination of ring oxidation and nitroreduction is necessary for their full mutagenic potential to be expressed.[3] For instance, 6-nitrochrysene can be activated through both nitroreduction and ring oxidation to a diol-epoxide.[4]
Below is a diagram illustrating the primary metabolic activation pathway of nitroarenes.
Caption: Primary metabolic activation pathway of nitroarenes leading to DNA adduct formation.
The Molecular Basis of Mutagenesis: DNA Adduct Formation
The ultimate electrophilic metabolites of nitroarenes, primarily nitrenium ions, covalently bind to DNA, forming DNA adducts.[7] These adducts are lesions in the DNA that, if not repaired, can lead to mutations during DNA replication.
The most common sites of adduction are the nucleophilic centers of DNA bases, particularly the C8 and N² positions of guanine and the N⁶ position of adenine.[9][10] The formation of C8-guanine adducts is a frequent outcome of nitroarene exposure.[10] These bulky adducts can distort the DNA helix, interfering with the fidelity of DNA polymerases. This can lead to various types of mutations, including:
-
Frameshift mutations : The slippage of DNA polymerase at the site of a bulky adduct can cause the insertion or deletion of base pairs, altering the reading frame of a gene.
-
Base-pair substitutions : Misincorporation of a nucleotide opposite the adducted base can result in a point mutation.
The specific type of mutation induced often depends on the structure of the nitroarene and the specific DNA adduct formed.
Cellular Responses to Nitroarene-Induced DNA Damage
Cells possess sophisticated mechanisms to counteract the deleterious effects of DNA damage.[11] When DNA adducts are formed by nitroarenes, a cascade of cellular responses is initiated, including DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis (programmed cell death).[12]
-
DNA Repair : The primary defense against DNA adducts is their removal by DNA repair pathways. Nucleotide Excision Repair (NER) is a major pathway for the removal of bulky adducts.
-
Cell Cycle Checkpoints : To prevent the replication of damaged DNA, cell cycle checkpoints can be activated, arresting the cell cycle to allow time for DNA repair.
-
Apoptosis : If the DNA damage is too severe to be repaired, the cell may undergo apoptosis to eliminate the potentially mutated cell from the population.
The balance between DNA damage, repair, and cell death determines the ultimate mutagenic and carcinogenic outcome of nitroarene exposure.
Assessing Mutagenicity: The Ames Test
The mutagenic potential of nitroarenes is frequently assessed using the bacterial reverse mutation assay, commonly known as the Ames test.[13][14] This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[15] The test measures the ability of a chemical to cause a reverse mutation that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
Rationale for Strain Selection
The selection of bacterial strains is critical for detecting the mutagenic activity of nitroarenes. Strains such as TA98 and TA100 are commonly used. TA98 is particularly sensitive to frameshift mutagens, while TA100 detects base-pair substitutions.[15] Furthermore, specialized strains have been developed to enhance the detection of nitroarene mutagenicity:
-
Nitroreductase-overproducing strains : These strains have elevated levels of nitroreductases, increasing their sensitivity to nitroarenes that require this activation step.
-
Acetyltransferase-overproducing strains : These strains are more sensitive to nitroarenes that undergo O-acetylation of the N-hydroxylamino intermediate.
-
Nitroreductase-deficient strains : These can be used to confirm that nitroreduction is the primary activation pathway.[16]
The Role of S9 Metabolic Activation
Many nitroarenes require metabolic activation by mammalian enzymes to become mutagenic.[3][14] To mimic this, the Ames test is often performed with and without the addition of a rat liver homogenate fraction called S9.[14] The S9 fraction contains a mixture of metabolic enzymes, including cytochrome P450s, which can activate pro-mutagens.[14] However, some nitroarenes are direct-acting mutagens in bacteria due to the presence of bacterial nitroreductases and do not require S9 for activation.[4]
Experimental Workflow
The following diagram outlines the general workflow of the Ames test for assessing nitroarene mutagenicity.
Caption: Generalized workflow for the Ames test to evaluate nitroarene mutagenicity.
Structure-Activity Relationships
The mutagenic potency of nitroarenes is highly dependent on their chemical structure.[2] Key structural features that influence mutagenicity include:
-
Number and position of nitro groups : The number and location of nitro groups on the aromatic ring can significantly affect the ease of nitroreduction and the stability of the resulting reactive intermediates.[17]
-
Aromatic ring system : The size and complexity of the aromatic system influence the compound's lipophilicity, intercalation into DNA, and the electronic properties that affect metabolic activation.
-
Planarity : The planarity of the molecule can impact its ability to intercalate between DNA base pairs, a step that may precede covalent adduction.
Quantitative structure-activity relationship (QSAR) models are often employed to predict the mutagenic potential of nitroarenes based on these and other physicochemical properties.[18]
Conclusion
The mutagenicity of nitroarenes is a complex process initiated by metabolic activation, primarily through nitroreduction and subsequent esterification, leading to the formation of highly reactive nitrenium ions. These electrophiles form covalent adducts with DNA, which, if not repaired, can result in mutations. The Ames test, particularly with specialized bacterial strains, remains a cornerstone for the toxicological assessment of these compounds. A thorough understanding of these mechanisms is essential for mitigating the risks associated with nitroarene exposure and for the rational design of safer chemicals.
References
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Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]
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Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research. [Link]
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Vance, W. A., & Levin, D. E. (1984). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology. [Link]
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Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]
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Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Critical Reviews in Toxicology. [Link]
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Fu, P. P., Miller, D. W., Von Tungeln, L. S., Bryant, M. S., Lay, J. O., Huang, K., Jones, L., & Evans, F. E. (1991). Evidence that nitroarene metabolites form mutagenic adducts with DNA-adenine as well as with DNA-guanine. Carcinogenesis. [Link]
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Askwith, T., & Henderson, J. R. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. [Link]
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Zachariah, A., & Thyagarajan, D. (1982). Nitrofurazone-induced DNA damage to tissues of mice. Research communications in chemical pathology and pharmacology. [Link]
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Dellarco, V. L., & Prival, M. J. (1989). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Environmental and Molecular Mutagenesis. [Link]
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Metosh-Dickey, C. A. (1997). Structure-Activity Relationships of Nitroarenes: Mutagenicity, Oxygen Consumption, Toxicity, and Xenobiotic Radical Production. LSU Scholarly Repository. [Link]
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Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. ResearchGate. [Link]
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Karki, S. (2023). Ames test: Testing for mutagenicity. ResearchGate. [Link]
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Das, D. (2015). Cellular Responses to DNA damage. ResearchGate. [Link]
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Politano, G., & Darrall, K. G. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link]
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Fu, P. P., & Herreno-Saenz, D. (1999). DNA Adducts and Carcinogenicity of Nitro-polycyclic Aromatic Hydrocarbons. Journal of the Chinese Chemical Society. [Link]
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Iyama, T., & Wilson, D. M. (2013). Cellular response to DNA damage. Current Opinion in Cell Biology. [Link]
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Arlt, V. M., Stiborova, M., Hewer, A., Schmeiser, H. H., & Phillips, D. H. (2003). DNA adduct formation and oxidative stress from the carcinogenic urban air pollutant 3-nitrobenzanthrone and its isomer 2-nitrobenzanthrone, in vitro and in vivo. Carcinogenesis. [Link]
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Debnath, A. K., Lopez de Compadre, R. L., Debnath, G., Shusterman, A. J., & Hansch, C. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry. [Link]
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Williams, A. G., & R. S. Williams. (2012). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
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Politano, G., & Darrall, K. G. (2006). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. [Link]
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Turesky, R. J. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Chromatography B. [Link]
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Clark, D. P., & Pazdernik, N. J. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]
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Klopman, G., & Rosenkranz, H. S. (1984). A computer automated study of the structure-mutagenicity relationships of non-fused-ring nitroarenes and related compounds. Mutation Research. [Link]
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Creative Biogene. (2017). DNA Oxidation | DNA Damage by ROS. YouTube. [Link]
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Vance, W. A., & Levin, D. E. (1984). Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay. Mutation Research. [Link]
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Biology Basics-CJ. (2021). DNA Repair and Cell Response to Damage. YouTube. [Link]
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Misevičienė, L., & Sarlauskas, J. (2022). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences. [Link]
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Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins. [Link]
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Wang, X., Qu, R., Liu, H., & Wei, D. (2018). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]
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JoVE. (2022). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. [Link]
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Enya, T., Suzuki, H., & Hisamatsu, Y. (2022). Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes. Genes and Environment. [Link]
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Methodological & Application
Authored by: Senior Application Scientist, Pharmaceutical & Environmental Analysis Division
An Application Note for the Isocratic HPLC-UV Analysis and Validation for the Quantification of 3-Nitrofluoren-9-one
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitrofluoren-9-one. This compound is of significant interest as a potential process impurity in active pharmaceutical ingredients (APIs) and as an environmental contaminant. The developed method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and rapid analysis time. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in research and quality control settings.[1][2]
Introduction: The Rationale for a Validated Method
3-Nitrofluoren-9-one is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derived from the fluorene structure. Its presence, even at trace levels, can be a critical quality attribute to monitor in drug development, as impurities may affect the safety and efficacy of a final drug product. Furthermore, its potential environmental presence necessitates sensitive analytical methods for monitoring.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for this application due to its high precision, resolution, and sensitivity.[3] A validated HPLC method provides a self-validating system of assurance that the analytical results are accurate, reliable, and reproducible, a non-negotiable requirement in regulated industries.[4][5][6] This document provides both the foundational theory and a detailed, step-by-step protocol for the successful implementation of this analysis.
Analyte Characteristics & Methodological Causality
The chemical properties of 3-Nitrofluoren-9-one dictate the optimal approach for its chromatographic separation and detection.
-
Structure and Polarity: The molecule consists of a tricyclic fluorenone core, which is largely nonpolar, and a highly polar nitro group (-NO2). This amphiphilic nature makes it well-suited for reverse-phase chromatography, where it can interact with a nonpolar stationary phase (like C18) and be eluted by a moderately polar mobile phase.
-
UV-Vis Absorbance: The extensive conjugated pi-electron system of the fluorenone backbone, in conjunction with the nitro group chromophore, allows the molecule to strongly absorb ultraviolet (UV) light.[7][8] While the parent compound, 9-fluorenone, shows a maximum absorbance around 258 nm, the addition of a nitro group typically results in a bathochromic shift (a shift to a longer wavelength).[9] Analogous nitro-aromatic compounds, such as 3-nitrotyrosine, show strong absorbance at both ~276 nm and a more specific absorbance at 356 nm.[10][11] For this method, detection at 275 nm is selected to provide a robust response, balancing sensitivity and specificity.
Experimental Protocol: Analysis of 3-Nitrofluoren-9-one
This section details the complete workflow from solution preparation to data acquisition.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A column with low silanol activity is recommended for better peak shape.[12]
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
3-Nitrofluoren-9-one reference standard
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (acidified) in a ratio of 60:40 (v/v) . To prepare the aqueous portion, add 0.1 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.
-
Expert Rationale: The ACN/Water mixture provides the necessary polarity to elute the analyte from the C18 column. Phosphoric acid is added to the aqueous phase to maintain a low pH, which suppresses the ionization of any residual silanol groups on the silica-based stationary phase, thereby preventing peak tailing and improving chromatographic efficiency.[12]
-
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10.0 mg of 3-Nitrofluoren-9-one reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Chromatographic Conditions
All quantitative data should be summarized in a clearly structured table for easy comparison.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.01% H₃PO₄) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Workflow for HPLC Analysis of 3-Nitrofluoren-9-one
Caption: Overall workflow from preparation to final reporting.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, a validation protocol must be executed as per ICH Q2(R1) guidelines.[1][13]
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
-
Protocol: Analyze three types of samples: the diluent (blank), a working standard solution of 3-Nitrofluoren-9-one, and a sample matrix spiked with the analyte.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the 3-Nitrofluoren-9-one peak. The analyte peak in the spiked sample should be pure and free from co-elution with other peaks.
Linearity
-
Protocol: Prepare and inject a minimum of five concentrations of 3-Nitrofluoren-9-one spanning the expected working range (e.g., 1-50 µg/mL).[1] Plot a graph of the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Analyze, in triplicate, a sample matrix spiked with 3-Nitrofluoren-9-one at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[13]
-
Protocol (Repeatability): Perform six replicate injections of a single standard solution (e.g., 25 µg/mL) on the same day, under the same operating conditions.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak areas should be ≤ 2.0%.
Limits of Detection (LOD) and Quantification (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results. Variations include:
-
Mobile phase composition (e.g., ACN ± 2%)
-
Flow rate (e.g., 1.0 ± 0.1 mL/min)
-
Column temperature (e.g., 30 ± 5 °C)
-
-
Acceptance Criteria: The RSD of the results from the varied conditions compared to the nominal conditions should be ≤ 2.0%, and peak shape should remain acceptable.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at analyte retention time |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness (% RSD) | ≤ 2.0% |
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 3-Nitrofluoren-9-one. The comprehensive validation protocol confirms that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry and for environmental monitoring applications.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. NIST WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8). Retrieved from [Link]
- Alves, M., Ferreira, I., & Magalhães, L. M. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 139-146. doi:10.1016/j.jchromb.2017.01.035
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitro-9H-fluoren-9-ol. PubChem. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices | Request PDF. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorenone. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]
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The Strategic Utility of 3-Nitrofluoren-9-one as a Pivotal Intermediate in Advanced Organic Synthesis
Abstract
This comprehensive guide elucidates the critical role of 3-Nitrofluoren-9-one as a versatile and highly valuable intermediate in the landscape of modern organic synthesis. We delve into the nuanced protocols for its conversion into the pivotal building block, 3-aminofluoren-9-one, and subsequently explore its diverse applications in the synthesis of novel heterocyclic compounds, advanced functional dyes, and innovative materials with tailored photophysical properties. This document is intended for researchers, medicinal chemists, and materials scientists, providing not only detailed experimental procedures but also the underlying chemical principles that govern these transformations.
Introduction: The Fluorenone Scaffold and the Influence of the Nitro Group
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.[1] The introduction of a ketone at the 9-position to form fluoren-9-one, and further functionalization with a nitro group at the 3-position, yields 3-Nitrofluoren-9-one, a compound of significant synthetic potential. The strongly electron-withdrawing nature of the nitro group deactivates the aromatic system towards electrophilic substitution but, more importantly, it paves the way for a variety of nucleophilic aromatic substitutions and reduction to the corresponding amine. This amino derivative, 3-aminofluoren-9-one, is the linchpin for a multitude of subsequent chemical elaborations, making 3-Nitrofluoren-9-one a critical starting material for a diverse array of complex molecules.
The Gateway Reaction: Reduction of 3-Nitrofluoren-9-one to 3-Aminofluoren-9-one
The transformation of the nitro group into an amino group is the cornerstone of utilizing 3-Nitrofluoren-9-one as an intermediate. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most prevalent. The choice of reducing agent and reaction conditions is critical to ensure high yield and chemoselectivity, avoiding the reduction of the ketone functionality.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, suspend 3-Nitrofluoren-9-one (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (5-10 mol%) to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-aminofluoren-9-one, which can be further purified by recrystallization or column chromatography.
Causality of Choices:
-
Palladium on Carbon: A highly active and reusable catalyst for the reduction of nitro groups. Its solid nature allows for easy removal by filtration.
-
Hydrogen Gas: A clean reducing agent, with water being the only byproduct.
-
Ethanol/Ethyl Acetate: Common solvents that are relatively inert under these reaction conditions and effectively dissolve the starting material and product.
Caption: Workflow for the catalytic hydrogenation of 3-Nitrofluoren-9-one.
Protocol 2: Reduction with Tin(II) Chloride
For laboratories not equipped for high-pressure hydrogenations, reduction using tin(II) chloride (SnCl₂) in an acidic medium is a reliable alternative.
Experimental Protocol:
-
Reaction Setup: Dissolve 3-Nitrofluoren-9-one (1.0 eq.) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.
-
Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality of Choices:
-
Tin(II) Chloride: A cost-effective and powerful reducing agent for nitro groups in the presence of an acid.
-
Acidic Medium: The presence of an acid, such as hydrochloric acid (often generated in situ or added), is crucial for the reduction mechanism.
Derivatization of 3-Aminofluoren-9-one: A Gateway to Functional Molecules
The primary amino group of 3-aminofluoren-9-one is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of diverse molecular architectures.
Synthesis of Schiff Bases
The condensation of 3-aminofluoren-9-one with various aldehydes and ketones readily forms Schiff bases (imines), which are valuable intermediates and can also exhibit interesting biological and photophysical properties.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve 3-aminofluoren-9-one (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or methanol.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the formation of the product by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If not, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
Caption: General scheme for the synthesis of Schiff bases from 3-aminofluoren-9-one.
Synthesis of Azo Dyes
The diazotization of 3-aminofluoren-9-one followed by coupling with electron-rich aromatic compounds is a classical method for the synthesis of intensely colored azo dyes.[3][4][5][6] These dyes have applications in various fields, including textiles and as pH indicators.
Experimental Protocol:
-
Diazotization:
-
Dissolve 3-aminofluoren-9-one (1.0 eq.) in a mixture of concentrated hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0-1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve the coupling component (e.g., phenol, naphthol, or an aromatic amine) in an alkaline aqueous solution (for phenols) or an acidic solution (for amines) and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the low temperature.
-
The azo dye will precipitate out of the solution.
-
-
Isolation:
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes.
-
Collect the precipitated dye by filtration, wash with cold water, and dry.
-
Quantitative Data Summary:
| Reaction Type | Starting Material | Key Reagents | Typical Yield |
| Reduction | 3-Nitrofluoren-9-one | Pd/C, H₂ | >90% |
| 3-Nitrofluoren-9-one | SnCl₂·2H₂O, HCl | 70-85% | |
| Schiff Base Formation | 3-Aminofluoren-9-one | Aromatic Aldehyde | 80-95% |
| Azo Dye Synthesis | 3-Aminofluoren-9-one | NaNO₂, Coupling Agent | 75-90%[3] |
Applications in Medicinal Chemistry and Materials Science
Derivatives of 3-aminofluoren-9-one have shown significant promise in various fields due to their unique structural and electronic properties.
-
Medicinal Chemistry: The fluorenone scaffold is present in numerous biologically active compounds.[7] The introduction of different functionalities via the amino group of 3-aminofluoren-9-one allows for the synthesis of libraries of compounds for screening against various biological targets, including cancer cell lines and microbial pathogens.[8] For instance, Schiff bases derived from fluorenones have demonstrated antimicrobial and anticancer activities.[9]
-
Materials Science: The extended π-conjugation of the fluorenone system, which can be further modulated by derivatization of the amino group, makes these compounds attractive for applications in organic electronics. They can be used as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials.[7][10][11][12] The photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by the choice of substituents attached to the amino group.[7][10][11]
Conclusion
3-Nitrofluoren-9-one is a strategically important intermediate that provides access to a wide array of functionalized fluorenone derivatives through its reduction to 3-aminofluoren-9-one. The protocols detailed herein offer reliable and efficient methods for the synthesis of this key amine and its subsequent derivatization. The versatility of 3-aminofluoren-9-one as a building block opens up numerous possibilities for the development of novel compounds with promising applications in drug discovery and materials science.
References
- Venkatesan, K., Dhivya, S., Rethavathi, J., & Narasimhan, S. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(11), 4828-4833.
- Wang, S., et al. (2021). Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry – A European Journal, 27(21), 6274-6280.
- Lingham, A. R., Rook, T. J., & Hügel, H. M. (2002).
- Myek, B., Adesina, O. B., & Batari, M. L. (2015). Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. International Journal of Modern Chemistry, 7(1), 54-59.
- Turgis, R., et al. (2016). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 49(9), 1793-1805.
- University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. UTSC Chemistry Online.
- Vlad, I. M., et al. (2020). Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. International journal of molecular sciences, 21(23), 9036.
- Zhang, Y., et al. (2021). Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. Chemistry–A European Journal, 27(21), 6274-6280.
- Shaygan, S., et al. (2023).
- Tighadouini, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Journal of Materials and Environmental Science, 11(1), 126-141.
- Zhang, J., et al. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry, 17, 3299-3307.
- Venkatesan, K., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 4(11), 4828-4833.
- Glushkov, V. A., et al. (2020). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Molecules, 25(22), 5270.
- Patel, K. D., Mistry, B. D., & Desai, K. R. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1721-1725.
- Fasina, T. M., et al. (2022). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. Ilorin Journal of Science, 9(1), 95-106.
- Popandova-Yambolieva, K., & Ivanov, C. (1990). An Efficient One-Pot Synthesis of Fluorene-9-spiro-3′-pyrrolidines.
- Leclerc, M., et al. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(26), 8019-8024.
- Fournier, A. K., & Carberry, P. A. (2017). Synthesis of 1, 3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. The Journal of Organic Chemistry, 82(15), 8105-8113.
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Troubleshooting & Optimization
Technical Support Center: Improving Yield and Purity in 3-Nitrofluoren-9-one Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 3-Nitrofluoren-9-one. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deep, mechanistic understanding of the common pitfalls and a robust, field-proven strategy to achieve high yields and purity for this specific, and often challenging, isomer.
Section 1: Troubleshooting the Direct Nitration of 9-Fluorenone
A common initial approach to synthesizing nitrofluorenones is the direct electrophilic nitration of 9-fluorenone using a mixture of nitric and sulfuric acids. However, this method is fraught with difficulties when targeting the 3-position.
FAQ 1: Why is my yield of 3-Nitrofluoren-9-one extremely low when nitrating 9-fluorenone with mixed acid?
Answer: The low yield is a predictable outcome based on the principles of electrophilic aromatic substitution. The carbonyl group (-C=O) at the 9-position of fluorenone is an electron-withdrawing group. Such groups are deactivating and act as meta-directors.[1]
-
Causality: The carbonyl group deactivates the aromatic rings by inductively pulling electron density away, making them less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile. While it directs incoming electrophiles to the meta positions (positions 1 and 3), the overall electronic landscape of the fused ring system favors substitution at the 2 and 7 positions, which are electronically analogous to the para position of a deactivated benzene ring. Consequently, direct nitration of 9-fluorenone preferentially yields 2-nitrofluoren-9-one and 2,7-dinitrofluoren-9-one under increasingly harsh conditions.[2] The desired 3-nitro isomer is, at best, a minor byproduct that is difficult to isolate.
Caption: Outcome of direct nitration of 9-fluorenone.
FAQ 2: What are the major isomeric byproducts, and how can I identify them?
Answer: When attempting the direct nitration of 9-fluorenone, you will invariably generate a mixture of isomers. Identifying these is crucial for assessing the success of your reaction. The primary method for differentiation is melting point analysis, alongside spectroscopic methods (NMR, GC-MS).
| Compound | Typical Outcome | Reported Melting Point (°C) | CAS Number |
| 3-Nitrofluoren-9-one | Target (Trace) | 221 - 225 [3] | 42135-22-8 |
| 2-Nitrofluoren-9-one | Major Mononitro Product | 223 - 225 | 31551-44-7 |
| 4-Nitrofluoren-9-one | Minor Mononitro Product | 191 - 193 | 5792-80-3 |
| 2,7-Dinitrofluoren-9-one | Dinitro Byproduct | 290 - 293 | 31551-45-8 |
Data compiled from ChemSynthesis and Organic Syntheses.[3][4]
Section 2: A Validated, High-Yield Synthetic Pathway via Directed Synthesis
To overcome the poor regioselectivity of direct nitration, a multi-step, directed synthesis is the most robust and reliable strategy. The recommended approach is an intramolecular Friedel-Crafts acylation of a pre-functionalized biphenyl precursor. This method provides absolute control over the position of the nitro group, ensuring it is placed at the desired 3-position.[5]
Caption: Recommended workflow for regiocontrolled synthesis.
FAQ 3: What is the detailed protocol for the key Friedel-Crafts cyclization step?
Answer: This protocol focuses on the final, critical ring-closing step to form the fluorenone structure. The starting material, 2-(chlorocarbonyl)-4'-nitrobiphenyl, can be synthesized from 2-carboxy-4'-nitrobiphenyl using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM) (10 mL per 1 g of substrate).
-
Begin nitrogen purge and cool the flask to 0 °C in an ice-water bath.
-
-
Catalyst Addition:
-
Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the stirred DCM. Ensure the AlCl₃ is fresh and free-flowing.
-
Causality: AlCl₃ is a powerful Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion (or a polarized complex), which is necessary for the reaction.[6] Anhydrous conditions are critical as water will quench the catalyst.
-
-
Substrate Addition:
-
Dissolve 2-(chlorocarbonyl)-4'-nitrobiphenyl (1.0 equivalent) in a minimum amount of anhydrous DCM.
-
Add the substrate solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Causality: A slow, controlled addition prevents a rapid exotherm and minimizes potential side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Quenching:
-
Cool the reaction mixture back down to 0 °C.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1 M HCl (aq). This will be exothermic.
-
Causality: The acid/water workup destroys the AlCl₃ catalyst and hydrolyzes any remaining complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically a yellow or orange solid.
-
Purify via recrystallization from ethanol or ethyl acetate/hexanes. If isomers or other impurities are present, column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) is recommended.
-
Section 3: Alternative Strategies and Oxidation Considerations
While the Friedel-Crafts approach is recommended, it's valuable to understand other potential routes and their associated challenges.
FAQ 4: Could I synthesize 3-nitrofluorene first and then oxidize it?
Answer: Yes, this is a chemically sound alternative. The oxidation of a substituted fluorene to the corresponding fluorenone is often a high-yielding reaction.[7] Efficient methods include using potassium hydroxide in THF with air as the oxidant, a green and effective approach.[7][8]
-
The Core Challenge: The primary difficulty is not the oxidation itself, but the regioselective synthesis of the 3-nitrofluorene precursor. Direct nitration of fluorene itself predominantly yields the 2-nitro isomer. Therefore, you would still need a directed synthesis to obtain 3-nitrofluorene, facing similar challenges as with the fluorenone target.
FAQ 5: How can I troubleshoot the oxidation of a substituted fluorene?
Answer: If you have successfully synthesized a 3-substituted fluorene and are proceeding with oxidation, here are key troubleshooting points:
-
Incomplete Reaction: If starting material remains, ensure your base (e.g., KOH) is sufficiently strong and anhydrous, and that air/oxygen is being efficiently bubbled through the solution. The reaction proceeds via deprotonation at the C9 position, which is the rate-limiting step.[8]
-
Byproduct Formation: Over-oxidation is generally not a major concern for this specific transformation. The primary impurity is often unreacted starting material.
-
Poor Solubility: Fluorene and its derivatives can have poor solubility. Solvents like THF, DMSO, or pyridine are commonly used to ensure a homogeneous reaction mixture.[8][9]
Section 4: Purification and Characterization
FAQ 6: How can I confirm the identity and purity of my final product?
Answer: Proper characterization is essential to confirm that you have synthesized the correct isomer with high purity.
-
Melting Point: The melting point should be sharp and within the literature range of 221-225 °C.[3] A broad or depressed melting point indicates impurities, likely isomeric byproducts.
-
¹H NMR Spectroscopy: The proton NMR spectrum will be the most definitive tool for confirming the 3-nitro substitution pattern. The aromatic region will show a distinct set of splitting patterns for the seven aromatic protons, which can be distinguished from the patterns of the 2- and 4-nitro isomers through careful analysis and comparison with literature data or predictive software.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks: a strong carbonyl (C=O) stretch around 1710-1720 cm⁻¹ and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Confirm the molecular weight (225.20 g/mol ) and fragmentation pattern.[3]
References
-
Fluorenone Synthesis via Cyclocarbonylation. Organic Chemistry Portal. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
-
Synthesis of Some 3-Furylamine Derivatives. (2013). ResearchGate. [Link]
-
Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. (2021). ResearchGate. [Link]
-
Nitration of fluorenones 1, 2a, and 2b. ResearchGate. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. (2008).
-
3-nitro-9H-fluoren-9-one. ChemSynthesis. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
-
Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. (2011). Green Chemistry. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2021). National Institutes of Health (NIH). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
2,4,7-trinitrofluorenone. Organic Syntheses. [Link]
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Nature. [Link]
- Method for preparing 9-fluorenone
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]
-
Friedel-Crafts Acylation. (2018). YouTube. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. (2021). MDPI. [Link]
- Method for preparing 9-fluorenone through fluorene. (2014).
-
The synthesis of polycyclic aromatic compounds. Part III. (1950). Journal of the Chemical Society. [Link]
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- 9. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Recovery of 3-Nitrofluoren-9-one
Welcome to the technical support center for advanced sample preparation. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with the quantitative analysis of 3-Nitrofluoren-9-one. Low and inconsistent recovery is a frequent impediment in the sample preparation workflow for this and other similar nitroaromatic compounds. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to diagnose and resolve these issues, ensuring the integrity and accuracy of your experimental results.
Part 1: Foundational Knowledge - Understanding 3-Nitrofluoren-9-one
Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as these characteristics dictate its behavior during extraction and analysis. 3-Nitrofluoren-9-one is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by a fluorenone backbone with a nitro functional group. This structure imparts a dual nature: a large, nonpolar backbone and a polar nitro group.
Table 1: Physicochemical Properties of 3-Nitrofluoren-9-one
| Property | Value | Source | Significance for Sample Prep |
| Molecular Formula | C₁₃H₇NO₃ | [1] | --- |
| Molecular Weight | 225.20 g/mol | [1][2] | Essential for preparing standard solutions and mass spectrometry settings. |
| Melting Point | 221-225 °C | [1] | Indicates high thermal stability, suggesting thermal degradation during typical sample prep (e.g., <80°C) is unlikely but should not be ruled out without testing.[3] |
| logP (Octanol/Water) | 2.806 | [2] | This positive value indicates moderate hydrophobicity, making it a prime candidate for reversed-phase solid-phase extraction (SPE). |
| Water Solubility | Very Low (log₁₀WS = -4.93 mol/L) | [2] | The compound will readily precipitate from aqueous solutions if the organic solvent concentration becomes too low. Sample pretreatment must maintain its solubility. |
Part 2: The Troubleshooting Guide
Primary Symptom: My recovery for 3-Nitrofluoren-9-one is low or inconsistent. Where do I start?
Low recovery is rarely due to a single cause. It is an integrated problem that requires a systematic approach to deconstruct. The first step is to determine where in the process the analyte is being lost. This guide is structured to follow a logical diagnostic workflow.
Caption: A systematic workflow for troubleshooting low analyte recovery.
Issue Deep Dive: Poor Retention on SPE Sorbent
Q: How can I confirm my analyte is being lost during the sample loading step?
A: This is the most common failure point.[4] To diagnose this, collect the entire volume of liquid that passes through the SPE cartridge during the sample loading and initial wash steps (this is the "flow-through" or "unretained fraction"). Analyze this fraction directly. If you detect a significant amount of 3-Nitrofluoren-9-one, your problem is poor retention on the sorbent.
Q: My analyte is in the flow-through. What are the common causes of poor retention on a reversed-phase (e.g., C18) cartridge?
A: There are three primary causes for this phenomenon:
-
Improper Sorbent Conditioning: The C18 silica sorbent is hydrophobic. Before loading an aqueous sample, the C18 chains must be solvated. Failure to do so prevents the analyte from partitioning into the stationary phase. The correct procedure is to first wash with a water-miscible organic solvent like methanol or acetonitrile to activate the C18 chains, followed by an equilibration step with reagent water (or a buffer matching your sample's pH) to prepare the sorbent for the aqueous matrix.[5]
-
Sample Solvent is "Too Strong": The solvent in which your sample is dissolved has too high a percentage of organic solvent. If the sample solvent is stronger than the wash solvent, the analyte will have a higher affinity for the mobile phase than the stationary phase and will elute prematurely.
-
The Fix: As a rule of thumb, for reversed-phase SPE, the organic content of your sample should be less than 5%. If your initial sample is in an organic solvent, it must be evaporated and reconstituted in a weak, primarily aqueous solution, or diluted significantly with water.[4]
-
-
Incorrect Sample pH: While 3-Nitrofluoren-9-one is not strongly ionizable, pH can still influence its interaction with the sorbent and its stability. More importantly, the pH of the sample can affect the retention of matrix interferents, which can indirectly impact the recovery of your target analyte. For reproducible results, adjusting the sample pH to a consistent neutral value (e.g., pH 6-7) is recommended.
Issue Deep Dive: Incomplete Elution
Q: I've confirmed the analyte is not in the flow-through, but my recovery is still low. How do I check for incomplete elution?
A: After performing your standard elution step, perform a second, much harsher elution on the same cartridge. For example, if you elute with 5 mL of 90:10 Methanol:Water, try a second elution with 5 mL of a stronger solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Analyze this second elution fraction. If you find your missing analyte here, the issue is incomplete elution.
Q: My analyte is retained, but I can't elute it effectively. Why?
A: This indicates that the interaction between 3-Nitrofluoren-9-one and the sorbent is stronger than the solvating power of your elution solvent.
-
Insufficient Elution Solvent Strength: Your elution solvent is not "strong" enough (i.e., not nonpolar enough for reversed-phase) to break the hydrophobic interactions between the analyte and the C18 sorbent.
-
The Fix: Increase the organic percentage in your elution solvent (e.g., from 80% methanol to 100% methanol, or switch to a stronger solvent like acetonitrile). In some cases, a combination of solvents is more effective. A small amount of a solvent like DCM in your methanol can significantly improve recovery for strongly retained compounds.[6]
-
-
Secondary Interactions: The fluorenone structure can engage in π-π stacking interactions with certain polymeric or graphitized carbon-based sorbents. If you are using such a sorbent, these interactions can be very strong.
-
The Fix: Add a solvent to your elution mixture that can disrupt these interactions. Toluene is an excellent choice for this. An elution solvent of 90:10 Acetonitrile:Toluene can be highly effective.
-
-
Insufficient Solvent Volume or Contact Time: You may not be using enough solvent to fully elute the analyte, or the flow rate is too fast.
-
The Fix: Try a "soak" step. After adding the elution solvent, allow it to sit in the sorbent bed for 5-10 minutes before applying vacuum or pressure. This allows the solvent to fully penetrate the sorbent and desorb the analyte. Also, consider eluting with two smaller aliquots of solvent instead of one large one.[7]
-
Issue Deep Dive: Analyte Degradation & Matrix Effects
Q: My analyte is not in the flow-through and is not retained on the cartridge. Could it be degrading during sample preparation?
A: Yes, this is a distinct possibility, especially with complex matrices. Nitroaromatic compounds can be susceptible to degradation under harsh pH conditions, exposure to light (photodegradation), or elevated temperatures.[3][8]
-
How to Test: Perform a simple stability study. Spike a known amount of 3-Nitrofluoren-9-one into a blank matrix (e.g., reagent water and the actual sample matrix). Process one set immediately and let another set sit at room temperature on the benchtop for the typical duration of your sample prep. If the recovery is significantly lower in the sample that has been sitting, degradation is occurring.
-
The Fix:
-
Keep samples cold (on ice) throughout the procedure.
-
Protect samples from direct light by using amber vials or covering racks with foil.
-
Ensure the sample pH is maintained near neutral unless a pH adjustment is required for retention.
-
Minimize the overall time from extraction to analysis.
-
Q: I've optimized my SPE method with standards in clean solvent and get >95% recovery, but when I use real samples, the recovery drops to 50%. What is happening?
A: This is a classic example of matrix effects .[9] Co-extracted endogenous materials from your sample matrix (e.g., salts, proteins, humic acids) are not detected by your method but can interfere with the ionization of your target analyte in the mass spectrometer source, typically causing ion suppression.[10][11] This leads to a lower signal and the appearance of low recovery, even though the analyte was successfully extracted.
-
How to Diagnose: The definitive test is a post-extraction spike comparison.
-
Prepare a sample by performing the full extraction procedure on a blank matrix.
-
Spike a known amount of analyte into this final, clean extract. This is the "post-spike" sample.
-
Compare the analyte signal from the post-spike sample to a standard prepared in clean solvent at the same concentration.
-
If the post-spike signal is significantly lower than the clean standard, you have confirmed matrix-induced signal suppression.
-
-
The Fix:
-
Improve Cleanup: Add a cleanup step after elution. For QuEChERS-style approaches, this would involve dispersive SPE (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.[12]
-
Dilute the Extract: Simply diluting the final extract with the initial mobile phase can often mitigate matrix effects by reducing the concentration of interfering substances.
-
Use Matrix-Matched Calibration: The most robust solution is to prepare your calibration standards in a final extract from a blank, analyte-free matrix. This ensures that the standards and the samples experience the same matrix effects, canceling them out.[13]
-
Part 3: Optimized Protocol - SPE of 3-Nitrofluoren-9-one from Water
This protocol represents a robust, self-validating starting point for aqueous samples.
Objective: To achieve >85% recovery of 3-Nitrofluoren-9-one from a 100 mL water sample.
Materials:
-
SPE Cartridge: Reversed-Phase C18, 500 mg / 6 mL
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Reagent Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the C18 cartridge. Do not let the sorbent go dry.
-
Pass 5 mL of Reagent Water through the cartridge. Ensure the sorbent bed remains submerged. This is a critical step.[14]
-
-
Sample Loading:
-
Take 100 mL of the water sample. If it contains particulates, centrifuge or filter it first.
-
Ensure the sample pH is between 6.0 and 7.5. Adjust with dilute acid or base if necessary.
-
Load the entire 100 mL sample onto the conditioned cartridge at a slow, controlled flow rate of approximately 2-3 mL/min. A slow flow rate is essential for efficient binding.[4]
-
-
Sorbent Washing (Interference Removal):
-
Wash the cartridge with 5 mL of 20:80 Methanol:Water. This removes polar interferences without eluting the target analyte.
-
Dry the sorbent bed thoroughly by applying a high vacuum for 10-15 minutes. This removes residual water, which can interfere with the subsequent elution step.
-
-
Analyte Elution:
-
Place clean collection tubes in the manifold.
-
Add 3 mL of Acetonitrile to the cartridge and allow it to soak for 5 minutes without vacuum.
-
Apply a low vacuum to slowly pull the solvent through into the collection tube.
-
Repeat the elution with a second 3 mL aliquot of Acetonitrile for a total elution volume of 6 mL.
-
-
Concentration and Reconstitution:
-
Evaporate the 6 mL eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 1.0 mL of the initial mobile phase for your analytical method (e.g., 80:20 Acetonitrile:Water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Part 4: Frequently Asked Questions (FAQs)
Q: What is the best SPE sorbent for 3-Nitrofluoren-9-one? A: For most applications, a standard end-capped silica-based C18 (octadecyl) sorbent is the most reliable and cost-effective choice due to the analyte's moderate hydrophobicity (logP ~2.8).[2] For very complex matrices where additional cleanup is needed, a polymeric reversed-phase sorbent (e.g., polystyrene-divinylbenzene) may offer higher capacity and pH stability.
Q: What are the ideal storage conditions for water samples suspected of containing 3-Nitrofluoren-9-one? A: Samples should be collected in amber glass bottles to prevent photodegradation and adsorption to plastic surfaces. They should be stored refrigerated at ~4°C and extracted as soon as possible, ideally within 7 days, to minimize potential degradation.[15]
Q: Can I use the QuEChERS method for this compound in solid matrices like soil or food? A: Yes, the QuEChERS methodology is highly adaptable for nitroaromatic compounds in complex solid matrices.[16] A typical workflow would involve:
-
Hydrating the sample with water.[17]
-
Extraction with acetonitrile and salting out with magnesium sulfate and sodium chloride.
-
Cleanup of the supernatant using dispersive SPE (d-SPE) with a combination of C18 (to remove nonpolar interferences) and potentially graphitized carbon black (GCB) to remove pigments, though GCB should be used cautiously as it can retain planar molecules like 3-Nitrofluoren-9-one.
References
-
Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8) . Cheméo. [Link]
-
3-nitro-9H-fluoren-9-one - 42135-22-8, C13H7NO3, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
-
Nitrofluorene | C13H9NO2 | CID 3014844 . PubChem, National Institutes of Health. [Link]
-
Fluorenone | C13H8O | CID 10241 . PubChem, National Institutes of Health. [Link]
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography . U.S. Environmental Protection Agency. [Link]
-
Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples . MDPI. [Link]
-
Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry . PubMed, National Institutes of Health. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE . Phenomenex. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms . PMC, National Institutes of Health. [Link]
-
Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography . ResearchGate. [Link]
-
Optimization of the QuEChERS extraction method to determine Polycyclic Aromatic Hydrocarbons (PAHs) in powder aerosol particles collected by cyclone . ResearchGate. [Link]
-
What could be the reason for protein degradation during sample preparation? . ResearchGate. [Link]
-
(PDF) Matrix effects and application of matrix effect factor . ResearchGate. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method . PMC, National Institutes of Health. [Link]
-
The Reason of Poor Sample Recovery When Using SPE . Hawach Scientific. [Link]
-
3-Nitro-9H-fluoren-9-ol | C13H9NO3 | CID 181167 . PubChem, National Institutes of Health. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis . PMC, National Institutes of Health. [Link]
-
Optimization of the QuEChERS method for multi-residue analysis of pharmaceuticals and pesticides in aquaculture products . PubMed, National Institutes of Health. [Link]
-
Solving Recovery Problems in SPE . LCGC International. [Link]
-
A Look at Matrix Effects . LCGC International. [Link]
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]
-
Four Tips for Minimizing Protein Degradation During Sample Preparation . YouTube. [Link]
-
Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers . Spectroscopy Online. [Link]
-
Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework . Journal of the American Chemical Society. [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices . MDPI. [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents . ResearchGate. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide . Welch Materials, Inc. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]
-
Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Olive Fruits Irrigated with Treated Wastewaters . MDPI. [Link]
-
Analytical Methods . Japan Ministry of the Environment. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis . Chromatography Today. [Link]
-
Why Is Your SPE Recovery So Low? . ALWSCI. [Link]
-
Solid-phase extraction of organic compounds: A critical review (Part I) . ScienceDirect. [Link]
-
Sample preparation of nitroamines and nitroaromatics in sediment . U.S. Environmental Protection Agency. [Link]
-
Fluorene . Sciencemadness Wiki. [Link]
-
Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution . Royal Society of Chemistry. [Link]
-
Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids . Academic.oup.com. [Link]
-
Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS . ResearchGate. [Link]
-
Illuminating the analytical chemistry Profile: A Three-Decade comprehensive review of fluorometric quantitation in pharmaceutical formulations . OUCI. [Link]
-
(PDF) Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films . ResearchGate. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. specartridge.com [specartridge.com]
- 6. welch-us.com [welch-us.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for solving matrix effects in the analysis of triphenyltin in sea-water samples by three-way multivariate curve resolution - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Peak Resolution Between Nitrofluorene Isomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of chromatographic separations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging task of resolving nitrofluorene isomers. Our goal is to equip you with the scientific rationale and practical steps to achieve baseline separation and ensure the accuracy of your results.
Understanding the Challenge: The Subtle Differences Between Nitrofluorene Isomers
Nitrofluorene isomers, such as 2-nitrofluorene and 4-nitrofluorene, present a significant chromatographic challenge due to their high degree of structural similarity. They share the same molecular weight and elemental composition, differing only in the position of the nitro group on the fluorene backbone. This subtle distinction results in very similar physicochemical properties, including hydrophobicity, polarity, and pKa. Consequently, achieving differential partitioning between the mobile and stationary phases, the fundamental principle of chromatographic separation, requires a highly selective method.
Standard reversed-phase columns, like C18, often fall short in providing the necessary selectivity, leading to poor resolution or complete co-elution.[1][2] The separation of these isomers relies on exploiting subtle differences in their electronic and steric characteristics.[3] This guide will walk you through strategies to enhance selectivity and achieve the desired resolution.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Structural similarity of nitrofluorene isomers leading to co-elution.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. Each answer provides a step-by-step, logical approach to resolving the problem, grounded in chromatographic principles.
Q1: My nitrofluorene isomers are completely co-eluting on a standard C18 column. What is the first thing I should change?
A1: When confronted with co-elution of isomers on a C18 column, the most impactful change is often to the stationary phase chemistry.[1][2] C18 columns primarily separate based on hydrophobicity. Since nitrofluorene isomers have very similar hydrophobicities, a different separation mechanism is needed.
Recommended Action:
-
Switch to a Phenyl-based Column: Phenyl-hexyl or other phenyl-based stationary phases introduce π-π interactions as a separation mechanism. The aromatic rings of the nitrofluorene isomers can interact with the phenyl rings of the stationary phase. Subtle differences in the electron density of the aromatic systems of the isomers, due to the different positions of the electron-withdrawing nitro group, can lead to differential retention.[3]
-
Consider a Pentafluorophenyl (PFP) Column: PFP columns are highly effective for separating positional isomers of aromatic compounds, including those with nitro groups.[4] The highly electronegative fluorine atoms on the phenyl rings of the stationary phase create a strong dipole moment, enhancing interactions with polarizable analytes. PFP phases offer a multitude of interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions, which can exploit the subtle electronic differences between the nitrofluorene isomers.[5]
dot graph LR { rankdir="LR"; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Initial troubleshooting step for co-eluting nitrofluorene isomers.
Q2: I've switched to a PFP column and see partial separation, but the resolution is still poor (Rs < 1.5). How can I optimize my mobile phase to improve this?
A2: Once you have a stationary phase that shows some selectivity, the next step is to fine-tune the mobile phase composition. The choice of organic modifier and the use of additives can significantly influence selectivity for aromatic isomers.
Recommended Action:
-
Evaluate Different Organic Modifiers:
-
Methanol: Tends to enhance π-π interactions between aromatic analytes and phenyl-based stationary phases, which can lead to increased retention and potentially altered selectivity.[3]
-
Acetonitrile: Can decrease π-π interactions but may offer different selectivity profiles.[3]
-
Systematic Approach: Prepare mobile phases with the same percentage of methanol and acetonitrile (e.g., 50:50 water:methanol vs. 50:50 water:acetonitrile) to directly compare the selectivity (α).
-
-
Optimize the Organic Modifier Concentration: Perform a gradient elution to determine the approximate concentration of organic modifier needed to elute the isomers. Then, run a series of isocratic experiments with small changes in the organic modifier concentration around this point (e.g., 45%, 50%, 55% organic). A lower percentage of organic modifier will increase retention time and may improve resolution.
-
Consider Mobile Phase Additives (for ionizable isomers): While nitrofluorenes are generally neutral, related compounds may have ionizable functional groups. In such cases, controlling the pH with a buffer (e.g., phosphate or acetate) is crucial. For neutral nitrofluorenes, additives are less likely to have a significant impact unless they modify the stationary phase surface.
| Parameter | Methanol | Acetonitrile |
| Primary Interaction with Phenyl Phases | Enhances π-π interactions | Can decrease π-π interactions |
| Viscosity | Higher | Lower |
| Elution Strength | Weaker | Stronger |
| Potential Impact on Isomer Selectivity | May increase retention and alter selectivity | May provide a different selectivity profile |
Q3: I am observing significant peak tailing for my nitrofluorene isomers. What are the likely causes and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.
Recommended Action:
-
Check for Active Sites on the Column: Even with modern, high-purity silica, some residual silanol groups can cause tailing with polar compounds.
-
Use an End-capped Column: Ensure your column is properly end-capped.
-
Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can sometimes passivate active silanol groups. However, be mindful of its impact on selectivity and its compatibility with your detector.
-
-
Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be weaker than or of equal strength to your mobile phase.[6] Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion, including tailing and fronting.
-
System Check:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Extra-column Dead Volume: Ensure all tubing and connections are appropriate for your system to minimize dead volume.
-
Column Overload: Inject a smaller sample volume or a more dilute sample to rule out mass overload.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a separation method for nitrofluorene isomers?
A: A logical starting point would be to use a Pentafluorophenyl (PFP) column with a simple mobile phase of acetonitrile and water.[4] Begin with a gradient elution from a high aqueous content to a high organic content to determine the elution window of the isomers. From there, you can transition to an isocratic method and optimize the mobile phase composition as described in Q2.
Q: Can temperature be used to improve the resolution of nitrofluorene isomers?
A: Yes, temperature is a valuable parameter for optimizing separations. Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. More importantly, it can alter the selectivity of the separation. Sometimes, increasing the temperature can improve peak shape and efficiency, while at other times, decreasing the temperature may enhance the subtle intermolecular interactions needed to resolve isomers. It is an important parameter to screen, typically in the range of 25°C to 60°C.
Q: Are there any specific sample preparation techniques recommended for nitrofluorene analysis?
A: Standard sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally suitable for nitrofluorenes, depending on the sample matrix.[7] The key consideration is the final sample solvent. As mentioned in the troubleshooting guide, the sample should be dissolved in a solvent that is chromatographically weaker than the initial mobile phase to ensure good peak shape.
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Co-elution
-
Initial Assessment: Confirm co-elution on a standard C18 column.
-
Stationary Phase Screening:
-
Install a PFP column (e.g., 150 x 4.6 mm, 5 µm).
-
Run a generic gradient (e.g., 10-90% acetonitrile in water over 20 minutes) to determine the approximate elution conditions.
-
-
Mobile Phase Optimization:
-
Based on the gradient run, develop an isocratic method.
-
Systematically vary the acetonitrile concentration by ±5%.
-
Repeat with methanol as the organic modifier and compare the chromatograms for selectivity changes.
-
-
Temperature Optimization:
-
Using the best mobile phase from the previous step, analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C).
-
-
Final Refinement: Fine-tune the flow rate to balance resolution and analysis time.
References
-
Alkan, F. et al. (2015). Development and Validation of Confirmatory Method for Analysis of Nitrofuran Metabolites in Milk, Honey, Poultry Meat and Fish by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]
-
Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]
-
Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. (2019). ResearchGate. Available at: [Link]
-
Pirkle-type chiral stationary phases for ultra-high performance ultra-fast enantioseparations. (2017). ResearchGate. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Selectivity Comparison of BromoBenzyl(PBr) to FluoroPhenyl(PFP) Core-Shell HPLC Columns. Available at: [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2008). PMC - NIH. Available at: [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Available at: [Link]
-
Development of an analytical method for detecting nitrofurans in bee pollen by liquid chromatography-electrospray ionization tandem mass spectrometry. (2017). PubMed. Available at: [Link]
-
William H. Pirkle: Stereochemistry pioneer. (2020). PubMed. Available at: [Link]
-
HALO HPLC Columns. (n.d.). 90 Å PFP, 2 µm Column Care & Use Sheet. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
Development and validation of a liquid chromatography method for the determination of nitrofurans in water. (2007). ResearchGate. Available at: [Link]
-
Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. (2019). ResearchGate. Available at: [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Chiralpedia. (2022). Donor-Acceptor (Pirkle)-type CSPs. Available at: [Link]
-
Preprints.org. (2023). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available at: [Link]
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (2020). MDPI. Available at: [Link]
-
Agilent. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Available at: [Link]
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Available at: [Link]
-
American Pharmaceutical Review. (2017). Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. Available at: [Link]
-
Analysis of co-eluted isomers of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions via solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy. (2013). PubMed. Available at: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]
Sources
Minimizing degradation of 3-Nitrofluoren-9-one during analytical workflow.
A Guide to Minimizing Analyte Degradation During Analytical Workflow
Welcome to the technical support center for 3-Nitrofluoren-9-one. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to ensure the integrity of your analytical results. 3-Nitrofluoren-9-one, like many nitroaromatic compounds, is susceptible to degradation under common laboratory conditions. This can lead to inaccurate quantification, flawed toxicological assessments, and unreliable data in drug development. This resource addresses specific issues you may encounter and explains the causality behind our recommended protocols, empowering you to build a robust and self-validating analytical workflow.
Fundamental Principles of 3-Nitrofluoren-9-one Degradation
Understanding the "why" behind analyte degradation is critical for preventing it. The structure of 3-Nitrofluoren-9-one, featuring a fluorenone core and an electron-withdrawing nitro group, makes it vulnerable to several degradation mechanisms.
-
Photodegradation: The aromatic system of 3-Nitrofluoren-9-one readily absorbs UV and even visible light. This energy can excite the molecule, making it susceptible to reactions. Sunlight and standard laboratory lighting can catalyze the formation of reactive species, leading to structural modification or complete breakdown[1][2]. The photolysis of nitroaromatic compounds can be a significant source of analytical error if not controlled[3].
-
Chemical Reduction: The nitro group (-NO₂) is easily reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This is one of the most common degradation pathways for nitroaromatic compounds[1]. This transformation can be initiated by reducing agents present in the sample matrix, certain solvents, or even metallic surfaces within the analytical instrumentation. The resulting 3-Aminofluoren-9-one has different chemical properties and chromatographic behavior, leading to an underestimation of the parent compound.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to heat during sample preparation (e.g., solvent evaporation) or analysis (e.g., high-temperature GC injection) can induce degradation. Thermal stress can lead to the formation of various byproducts, a well-documented issue for related polycyclic aromatic hydrocarbon (PAH) and fluorene-based structures[4][5][6].
-
pH-Dependent Instability: Extreme pH conditions, both acidic and alkaline, can affect the stability of the analyte. The ideal pH for related PAHs in solution is often near neutral[7]. Strong alkaline or acidic conditions can catalyze hydrolysis or other structural rearrangements, altering the analyte before measurement[8].
Below is a diagram illustrating the primary degradation pathways for 3-Nitrofluoren-9-one.
Caption: Proposed degradation pathways for 3-Nitrofluoren-9-one.
Frequently Asked Questions & Troubleshooting Guide
This section directly addresses common challenges encountered during the analysis of 3-Nitrofluoren-9-one.
Sample Handling and Storage
Q1: My results for the same sample are inconsistent between analyses performed on different days. What could be causing this?
A: This is a classic sign of analyte degradation during storage. Inconsistency over time suggests that your storage conditions are not adequately protecting the compound. The likely culprits are exposure to light and/or elevated temperature.
-
Causality: As discussed, 3-Nitrofluoren-9-one is photosensitive[1][2][3]. Even ambient lab light contains wavelengths that can initiate degradation. Storing samples in clear glass vials on a lab bench is a primary cause of analyte loss.
-
Solution:
-
Use Amber Glassware: Always prepare, handle, and store stock solutions, standards, and sample extracts in amber glass vials or volumetric flasks to block UV light.
-
Control Temperature: Store all solutions containing the analyte in a refrigerator at 2-8°C. For long-term storage (>1 week), store in a freezer at -20°C or below.
-
Inert Atmosphere: For maximum stability of dry, solid material or concentrated stock solutions, consider storage under an inert gas like argon or nitrogen to prevent oxidative degradation. General guidance for nitrocellulose-containing materials emphasizes cool, dry, and well-ventilated storage away from heat sources[9][10].
-
Q2: I've prepared my stock solution in DMSO, but the signal seems to decrease over a few days, even when stored in the dark. Why?
A: While DMSO is a powerful solvent, it is not always inert and can be hygroscopic (absorbs water). Certain grades of DMSO can contain impurities or degrade over time to form species that may react with a sensitive analyte.
-
Causality: The stability of an analyte is highly dependent on the solvent system. For nitroaromatic compounds, high-purity, HPLC-grade solvents are essential.
-
Solution:
-
Solvent Selection: Acetonitrile or methanol are generally preferred solvents for stock solutions of nitro-PAHs. They are volatile, compatible with reversed-phase HPLC, and less reactive than DMSO.
-
Use High-Purity Solvents: Always use fresh, HPLC or LC/MS-grade solvents to prepare standards and mobile phases[11].
-
Prepare Fresh: If you must use DMSO for solubility reasons, prepare smaller stock solutions more frequently and perform regular stability checks against a freshly prepared standard.
-
Sample Preparation
Q3: My recovery of 3-Nitrofluoren-9-one from the sample matrix is low and variable. How can I improve this?
A: Low and variable recovery often points to degradation during the extraction and clean-up steps. Heat, light, and reactive surfaces are the main factors to control.
-
Causality: Many common sample preparation techniques, such as heating to evaporate solvent, can thermally degrade the analyte[4][5]. Similarly, prolonged sonication can generate localized heat.
-
Solution:
-
Avoid High Heat: Instead of evaporating solvents with a heating block, use a gentle stream of nitrogen at ambient temperature or use a centrifugal vacuum concentrator (e.g., SpeedVac) with minimal to no heat.
-
Minimize Light Exposure: Perform all extraction and clean-up steps under low light conditions or in a room with yellow/amber light filters. Wrap extraction vessels in aluminum foil if they are not made of amber glass.
-
Optimize Extraction: Use validated extraction methods for PAHs and nitro-PAHs, such as sonication or solid-phase extraction (SPE)[12][13]. For sonication, place the sample vessel in a water bath to dissipate heat.
-
Filter Samples: After extraction, filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates that could interfere with the analysis or clog the HPLC system[14][15]. Choose a filter material (e.g., PTFE) that does not adsorb the analyte.
-
Chromatographic Analysis
Q4: I see a new peak appearing in my chromatogram over time, while the peak for 3-Nitrofluoren-9-one decreases. What is this new peak?
A: This is a strong indication of on-instrument or in-vial degradation. The new peak is likely a degradation product. The most probable candidate is 3-Aminofluoren-9-one, formed by the reduction of the nitro group[1].
-
Causality: The reduction can occur in the autosampler vial if the sample is left for an extended period, especially if the mobile phase or sample diluent is not optimal. It can also happen on the analytical column if the stationary phase has reactive sites or if metallic components of the HPLC system (e.g., stainless steel frits) contribute to the reduction.
-
Solution:
-
Confirm Identity: If you have access to a mass spectrometer, analyze the new peak to confirm its molecular weight. The molecular weight of 3-Aminofluoren-9-one is 195.22 g/mol , compared to 225.20 g/mol for 3-Nitrofluoren-9-one[16].
-
Control pH: Ensure your mobile phase is buffered to a stable, near-neutral pH (e.g., pH 6.5-7.5) unless your specific method requires acidic or basic conditions. Unbuffered mobile phases can have unstable pH values that promote degradation[7].
-
Limit Autosampler Dwell Time: Analyze samples as soon as possible after placing them in the autosampler. If running a long sequence, use a cooled autosampler (set to ~4°C) to slow down potential degradation in the vials.
-
Use High-Quality Columns: Use well-maintained, high-quality HPLC columns specifically designed for PAH analysis, as these are tested for inertness[17].
-
Validated Experimental Protocols
Adherence to a validated, step-by-step protocol is the most effective way to ensure reproducible and accurate results. The following protocols are designed to minimize degradation at every stage.
Protocol 1: Preparation of Stock and Working Standards
This protocol emphasizes minimizing light and heat exposure.
-
Acquire Material: Use a certified reference standard of 3-Nitrofluoren-9-one.
-
Initial Weighing: Weigh the solid material in a low-light environment.
-
Stock Solution (1 mg/mL):
-
Transfer the weighed solid to an amber glass volumetric flask.
-
Dissolve in HPLC-grade acetonitrile to the mark.
-
Briefly sonicate (in a water bath) if necessary to ensure complete dissolution.
-
-
Storage: Tightly cap the flask, seal with parafilm, and store at -20°C in the dark.
-
Working Standards:
-
Allow the stock solution to warm to room temperature before opening.
-
Prepare serial dilutions in amber glass vials using HPLC-grade acetonitrile as the diluent.
-
These working standards should be prepared fresh for each analytical run or stored for no more than 24 hours at 2-8°C.
-
Protocol 2: Recommended HPLC-UV Method
This method is based on common practices for analyzing nitro-PAHs and is designed for stability and resolution[12][17][18].
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl phase, e.g., 4.6 x 150 mm, 3.5 µm | C18 is a robust, standard choice for PAHs. Phenyl-Hexyl phases can offer alternative selectivity for aromatic compounds[18]. |
| Mobile Phase A | HPLC-grade Water | Standard for reversed-phase chromatography. |
| Mobile Phase B | HPLC-grade Acetonitrile | Provides good elution strength and is UV transparent. |
| Gradient | 50% B to 100% B over 15 minutes, hold for 5 min | A typical gradient to resolve compounds of varying polarity. Must be optimized for your specific instrument and sample matrix. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times without excessive heat. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and sensitivity. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds. A diode array detector (DAD) is recommended to check for peak purity. |
| Sample Diluent | Acetonitrile | Ensures compatibility with the mobile phase. |
Workflow Visualization
This diagram outlines the critical control points in the analytical workflow to prevent degradation.
Caption: Key workflow stages and critical control points (CCPs).
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from a specific PDF provided by the grounding tool.
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Grifoll, M., et al. (1998). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Applied and Environmental Microbiology, 64(5), 1648-1655. [Link]
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Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45-63. [Link]
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Eawag. (n.d.). Fluorene Degradation Pathway Map. Eawag-BBD. [Link]
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The Effect of Soil pH on Degradation of Polycyclic Aromatic Hydrocarbons. (n.d.). UKDiss.com. [Link]
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Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 29(5), 1359-1366. [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Fluoren-9-one, 3-nitro- (CAS 42135-22-8). Cheméo. [Link]
-
García-Falcón, M. S., et al. (2007). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Journal of Liquid Chromatography & Related Technologies, 30(13), 1931-1945. [Link]
-
MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]
-
Ministry of Manpower, Singapore. (n.d.). Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]
-
Lim, S. F., et al. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 14(8), 1599. [Link]
-
World Health Organization. (2010). Polycyclic aromatic hydrocarbons. WHO Guidelines for Indoor Air Quality: Selected Pollutants. [Link]
-
Integrating green analytical chemistry and analytical quality by design. (2024). Springer Nature. [Link]
-
Zhang, R., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 782-788. [Link]
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Hong Kong University of Science and Technology. [Link]
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Grifoll, M., et al. (1994). Evidence for a novel pathway in the degradation of fluorene by Pseudomonas sp. strain F274. Applied and Environmental Microbiology, 60(7), 2438-2449. [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety. [Link]
-
Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210371. [Link]
-
ResearchGate. (2019). Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks. [Link]
-
MDPI. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. MDPI. [Link]
-
ATSDR. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Restek. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. [Link]
-
CSWAB.org. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
National Institute of Standards and Technology. (1953). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. NIST Technical Series Publications. [Link]
-
Shah, M., et al. (2021). Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain. Scientific Reports, 11(1), 16867. [Link]
-
Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002). EPA. [Link]
-
Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE. [Link]
-
Slideshare. (2023). BIOREMEDIATION - Degradation of nitro aromatic compounds. Slideshare. [Link]
-
Prime Scholars. (2015). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Journal of Chromatography & Separation Techniques. [Link]
-
Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Organomation. [Link]
-
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. [Link]
-
ResearchGate. (2022). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. [Link]
-
ResearchGate. (2021). Major mechanisms of toxicity of nitroaromatic compounds. [Link]
-
NIH. (2022). HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania). National Institutes of Health. [Link]
-
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Detailed Exposition on the Individual Substances. [Link]
-
ResearchGate. (2018). Effect of pH on the efficiency of PAH compounds degradation. [Link]
-
ResearchGate. (2000). Isolation and characterization of a 9-fluorenone-degrading bacterial strain and its role in synergistic degradation of fluorene by a consortium. [Link]
-
OUCI. (2022). Illuminating the analytical chemistry Profile: A Three-Decade comprehensive review of fluorometric quantitation in pharmaceutical formulations. Oriental Journal of Chemistry. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. [Link]
-
ResearchGate. (2017). Bio-Sample Preparation and Analytical Methods for The Determination of Tricyclic Antidepressants. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The Effect of Soil pH on Degradation of Polycyclic Aromatic Hydrocarbons [uhra.herts.ac.uk]
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- 18. agilent.com [agilent.com]
Technical Support Center: Troubleshooting the Reduction of 3-Nitrofluoren-9-one
Welcome to the technical support center for the synthesis of 3-aminofluoren-9-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reduction of 3-nitrofluoren-9-one. Here, we will explore common experimental pitfalls, delve into the underlying chemical principles, and provide actionable troubleshooting strategies to ensure the successful synthesis of your target amine.
Troubleshooting Guide: Addressing Specific Experimental Failures
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory during the reduction of 3-nitrofluoren-9-one.
Question 1: My reaction is incomplete, or the yield of 3-aminofluoren-9-one is consistently low. What are the likely causes and how can I improve it?
An incomplete reaction or low yield is a frequent challenge in organic synthesis. The root cause often lies in the choice of reducing agent, reaction conditions, or the purity of the starting material.
Underlying Causality:
The reduction of an aromatic nitro group is a multi-step process that can be sensitive to the electronic and steric environment of the molecule. The presence of the ketone group at the 9-position of the fluorene ring system can influence the reactivity of the nitro group. Several factors could be at play:
-
Insufficiently Potent Reducing Agent: While many reagents can reduce nitroarenes, their effectiveness can vary significantly depending on the substrate. A reagent that is too mild may not be capable of fully reducing the nitro group to the amine under standard conditions.
-
Side Reactions: The ketone functionality at the C-9 position can also be susceptible to reduction, leading to the formation of 9-hydroxyfluorene derivatives.[1] Additionally, incomplete reduction of the nitro group can result in the formation of intermediates such as nitroso or hydroxylamine species.[2]
-
Poor Solubility: 3-Nitrofluoren-9-one has limited solubility in many common solvents. If the substrate is not fully dissolved, the reaction will be heterogeneous and proceed much slower, leading to incomplete conversion.
-
Catalyst Deactivation (for catalytic hydrogenation): In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C), rendering it inactive.[3]
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Reducing Agent:
-
Catalytic Hydrogenation (H₂/Pd/C): This is often the method of choice for clean and efficient nitro group reductions.[4][5] However, it can also reduce other functional groups.[4] Ensure your hydrogen pressure is adequate (typically 1-4 atm) and that the catalyst is fresh and active.
-
Stannous Chloride (SnCl₂): A classic and effective method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4] It is generally a reliable choice for this transformation.[6]
-
Iron (Fe) or Zinc (Zn) in Acidic Media: These are also mild and effective methods for nitro group reduction.[4]
-
Sodium Borohydride (NaBH₄) with a Catalyst: Sodium borohydride alone is generally not strong enough to reduce a nitro group.[7][8] However, its reducing power can be enhanced by the addition of a transition metal catalyst, such as Ni(PPh₃)₄.[7]
-
-
Optimize Reaction Conditions:
-
Solvent: Ensure your solvent fully dissolves the 3-nitrofluoren-9-one. Consider solvents like ethanol, methanol, or ethyl acetate for catalytic hydrogenation and stannous chloride reductions. For less soluble substrates, a co-solvent system or a higher reaction temperature might be necessary.
-
Temperature: While many reductions can be performed at room temperature, gentle heating can often increase the reaction rate and drive it to completion. Monitor the reaction closely by TLC to avoid decomposition at elevated temperatures.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
-
Purify the Starting Material: Ensure your 3-nitrofluoren-9-one is free from impurities that could interfere with the reaction. Recrystallization is a common method for purification.
Experimental Workflow: Optimizing Catalytic Hydrogenation
Caption: Workflow for optimizing the catalytic hydrogenation of 3-nitrofluoren-9-one.
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I identify them and improve the selectivity for 3-aminofluoren-9-one?
The formation of multiple products indicates a lack of selectivity in your reaction. Identifying these byproducts is the first step toward optimizing your protocol.
Underlying Causality:
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitro group and the ketone, leading to the formation of 3-amino-9-hydroxyfluorene. While LiAlH₄ reduces aliphatic nitro compounds to amines, it can produce azo compounds from aromatic nitro compounds.[4]
-
Incomplete Reduction: As mentioned earlier, incomplete reduction can lead to the presence of intermediates like 3-nitrosofluoren-9-one and 3-hydroxylaminofluoren-9-one.[2]
-
Side Reactions of the Amine Product: The newly formed amine is a nucleophile and can potentially react with other components in the reaction mixture, especially under harsh conditions.
Troubleshooting Protocol:
-
Characterize the Byproducts:
-
Isolate the major byproducts using column chromatography.
-
Characterize the isolated compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine their structures.
-
-
Choose a More Selective Reducing Agent:
-
If you are observing reduction of the ketone, switch to a milder reagent that is more selective for the nitro group. Stannous chloride (SnCl₂) or iron (Fe) in acetic acid are excellent choices for this purpose.[4]
-
-
Modify Reaction Conditions to Enhance Selectivity:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.
-
pH Control: For reductions using metals in acid, the pH of the reaction mixture can influence the product distribution. Careful control of the acid concentration is important.
-
Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Compounds
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1-4 atm H₂, Ethanol, RT | High yield, clean reaction | Can reduce other functional groups[4] |
| SnCl₂·2H₂O | Ethanol, Reflux | Selective for nitro group[4] | Stoichiometric amounts of tin salts produced |
| Fe/HCl or Fe/AcOH | Ethanol/Water, Reflux | Inexpensive, selective | Requires acidic conditions, workup can be tedious |
| NaBH₄/Catalyst | Varies with catalyst | Milder than LiAlH₄ | NaBH₄ alone is ineffective[7] |
Question 3: My final product is difficult to purify. What are the best strategies for isolating pure 3-aminofluoren-9-one?
Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
Underlying Causality:
-
Co-elution during Chromatography: If the polarity of the product is very similar to that of the starting material or a byproduct, they may co-elute during column chromatography.
-
Product Instability: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light.[9] This can lead to the formation of colored impurities over time.
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.
-
Stationary Phase: Consider using a different stationary phase, such as alumina instead of silica gel, which may offer different selectivity.
-
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find the ideal conditions for recrystallization. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Workup Procedure:
-
After the reaction is complete, a proper aqueous workup is crucial to remove inorganic salts and other water-soluble impurities. For reductions with SnCl₂, for example, basifying the solution with NaOH or KOH is necessary to precipitate tin salts, which can then be removed by filtration.[6]
-
Purification Workflow
Caption: A general workflow for the purification of 3-aminofluoren-9-one.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reduction reaction?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between the starting material (3-nitrofluoren-9-one) and the product (3-aminofluoren-9-one). The starting material is typically more polar than the product. Visualizing the spots under a UV lamp will show the disappearance of the starting material and the appearance of the product over time.
Q2: Are there any safety precautions I should be aware of when running these reactions?
A2: Yes, several safety precautions are essential:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your apparatus is properly sealed and that you are working in a well-ventilated fume hood.
-
Metal Hydrides: Reagents like LiAlH₄ and NaBH₄ react violently with water.[7] Always handle them in a dry environment and quench them carefully.
-
Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitro Compounds: Many nitroaromatic compounds are toxic and potentially mutagenic.[10] Handle them with care and avoid inhalation or skin contact.
Q3: Can I use sodium borohydride to reduce the ketone at the 9-position of 3-aminofluoren-9-one?
A3: Yes, sodium borohydride is a mild reducing agent that is effective for the reduction of ketones to secondary alcohols.[11][12] This reaction would yield 3-amino-9-hydroxyfluorene.
References
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
- Synthesis technique of 9-fluorenone. (2015). Google Patents.
- Nitroreduction of nitrated and C-9 oxidized fluorenes in vitro. (1995). PubMed.
- 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene. (1986). Carcinogenesis.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Synthesis of Fluorinated Amines: A Personal Account. (2021). PMC - NIH.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2018). ACS Publications.
- 3′-Nitro- and 3′-Aminofluoresceins: Appearance of Previously Missing Dyes. (2021). MDPI.
- Fluorenone synthesis. (n.d.). Organic Chemistry Portal.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Bacterial Reduction of 9-Fluorenone to 9-Hydroxyfluorene. (1998). PubMed.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Course Hero.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2011). PMC - NIH.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2014). SciSpace.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing.
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Technical Support Center: Troubleshooting Calibration for Environmental Nitroarene Quantification
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the complex challenges associated with the quantification of environmental nitroarenes. Nitroaromatic compounds, including nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are a class of environmental contaminants of significant concern due to their toxicity.[1][2] Their analysis at trace levels is notoriously difficult, with calibration being a frequent and critical point of failure.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple checklists to explain the underlying causes of these issues, empowering you to build robust, self-validating analytical methods.
Section 1: Foundational FAQs - Understanding Your Calibration
Q1: What defines a "good" calibration curve for nitroarene analysis?
A robust calibration curve is the foundation of accurate quantification. It's not just about a high correlation coefficient (R²). Key indicators of a reliable curve include:
-
Linearity (R² > 0.995): This indicates a direct proportional relationship between concentration and instrument response. However, a high R² can sometimes mask underlying issues.
-
Low Intercept: The y-intercept should be statistically insignificant or very close to zero, indicating minimal contamination or baseline noise.[3]
-
Residual Analysis: A plot of the residuals (the difference between the actual and predicted values) should show a random, symmetrical distribution around zero.[4][5] Any clear pattern, such as a curve or trend, suggests that a simple linear model may not be appropriate for your data.[4][5]
-
Low %RSD of Response Factors: The relative standard deviation (RSD) of the response factors across all calibration levels should ideally be less than 15%. This demonstrates consistency across your dynamic range.
-
Accuracy at LLOQ: The calculated concentration of your lowest calibration standard (Lower Limit of Quantification, LLOQ) should be within ±20% of its true value.
Q2: Why are nitroarenes so difficult to calibrate compared to other semi-volatile organic compounds?
The unique chemical properties of nitroarenes make them particularly challenging:
-
Thermal Lability: Many nitroarenes, especially those with multiple nitro groups like 2,4,6-trinitrotoluene (TNT) and Tetryl, can degrade at the high temperatures used in GC inlets.[6][7] This degradation is often inconsistent, leading to poor reproducibility and non-linear responses.[7]
-
Active Functional Groups: The electron-withdrawing nitro group makes these compounds susceptible to interactions with active sites (e.g., silanols) on glass liners, columns, or particulate matter in the sample matrix.[7][8] This can cause peak tailing and analyte loss, especially at low concentrations.[8]
-
Matrix Complexity: Environmental samples (soil, sediment, water) contain a multitude of co-extracted compounds that can interfere with the analysis, causing signal suppression or enhancement in the ion source of a mass spectrometer—a phenomenon known as matrix effects.[9]
Section 2: Troubleshooting Guide - Common Calibration Problems & Solutions
This section addresses the most frequent calibration failures in a question-and-answer format.
Problem 1: Poor Linearity (R² < 0.995) or a Curved Response
Q: My calibration curve is showing a distinct curve, especially at the low or high end, resulting in a poor R² value. What's happening?
A: Non-linearity is a common symptom with several potential root causes. The key is to diagnose the source systematically. A non-linear relationship can arise from issues within the instrument or the standards themselves.[10]
Immediate Diagnostic Steps:
-
Analyze Residuals: Plot the residuals of your calibration curve. A random scatter is good; a U-shape or inverted U-shape is a clear sign of non-linearity that needs to be addressed.[5]
-
Inspect Peak Shape: Review the chromatograms for your calibration standards. Are the peaks tailing or fronting, especially at the highest or lowest concentrations? Poor peak shape can lead to inconsistent integration and non-linearity.[11]
Common Causes & Solutions:
| Potential Cause | Explanation & Causality | Solution |
| Detector Saturation | At high concentrations, the detector (e.g., MS, ECD) can become overwhelmed, leading to a plateau in signal response. This causes the curve to bend downwards at the top.[12] | Reduce the concentration of your highest calibration standard or dilute the sample. Ensure your highest standard's peak height is within the detector's linear range.[12] |
| Analyte Adsorption/Loss | At low concentrations, active sites in the GC inlet liner or column can irreversibly adsorb a significant fraction of the analyte. This leads to a disproportionately low response, causing the curve to bend towards the x-axis at the bottom. | Perform inlet maintenance: replace the liner (use a deactivated one), septum, and O-rings.[8] Trim the first few centimeters of the analytical column. |
| Standard Preparation Error | Simple errors in dilution calculations or pipetting technique can introduce non-linearity. This is especially true when performing large serial dilutions, where small errors propagate.[13] | Prepare fresh standards from a certified stock solution. Use calibrated pipettes and Class A volumetric flasks. It is good practice to have a second analyst verify the calculations. |
| Analyte Degradation | Thermally labile nitroarenes may degrade in a hot GC inlet.[7] This degradation may not be proportional to concentration, leading to a non-linear response. | Lower the GC inlet temperature in 10-20°C increments to find the optimal balance between volatilization and stability. Alternatively, consider using HPLC, which is less prone to thermal degradation issues for these compounds.[14] |
Problem 2: High Intercept / Significant Blank Contamination
Q: My calibration curve has a high positive y-intercept, and my solvent blanks show peaks for my target analytes. Where is this contamination coming from?
A: A high intercept indicates a response even at zero concentration, almost always due to contamination. Identifying the source is a process of elimination.
Immediate Diagnostic Steps:
-
Inject Pure Solvent: Inject a vial of fresh, high-purity solvent that has not been used for any sample preparation. If the peak is still present, the contamination is within the instrument. If it's clean, the contamination is in your reagents or glassware.
-
Check for Carryover: Inject a solvent blank immediately after your highest calibration standard. A peak that decreases in subsequent blank injections is a classic sign of carryover from the syringe or inlet.[11]
Common Causes & Solutions:
| Potential Cause | Explanation & Causality | Solution |
| Instrument Carryover | Residue from a previous high-concentration sample can remain in the autosampler syringe, injection port, or column, which then elutes during a subsequent run.[11] | Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections. If the problem persists, bake out the inlet and column at a high temperature (while respecting the column's limits). |
| Contaminated Reagents | Solvents (e.g., acetonitrile, dichloromethane), water, or even the nitrogen gas used for evaporation can be sources of contamination. | Use only high-purity, HPLC, or GC-grade solvents. Run a "reagent blank" by going through the entire sample preparation process without adding the sample matrix. |
| Glassware Contamination | Nitroarenes can adsorb to glass surfaces.[15] If glassware is not properly cleaned, it can leach analytes back into subsequent solutions. | Dedicate a set of glassware specifically for nitroarene analysis. Clean glassware thoroughly, including a final rinse with high-purity solvent. Avoid using plastic containers, as analytes can adsorb to the surface. |
| "Ghost Peaks" | These are unexpected peaks that can arise from septum bleed or the degradation of residues built up in the inlet.[11] | Replace the inlet septum. Perform regular inlet maintenance to prevent the buildup of non-volatile residues.[16] |
Problem 3: Poor Reproducibility (High %RSD) in Replicate Injections
Q: I'm injecting the same standard multiple times, but the peak areas are varying by more than 15%. Why is my system unstable?
A: Poor reproducibility points to an unstable system or inconsistent sample introduction. The goal is to isolate the source of the variability.
Immediate Diagnostic Steps:
-
Check System Pressure: Monitor the GC or HPLC system pressure during a run. Fluctuations can indicate leaks or pump problems.
-
Overlay Chromatograms: Overlay the chromatograms from the replicate injections. Are the retention times shifting? Are the peak shapes changing? This can provide clues to the source of the problem.
Common Causes & Solutions:
| Potential Cause | Explanation & Causality | Solution |
| Autosampler/Injection Error | Inconsistent injection volumes are a primary cause of area variability.[13] This can be due to air bubbles in the syringe, a loose syringe, or incorrect autosampler settings. | Visually inspect the syringe for air bubbles during sample pickup. Ensure the injection volume is appropriate for the liner volume (for GC). If injecting manually, ensure a consistent and rapid technique. |
| System Leaks | A leak in the gas lines (GC) or fluid path (HPLC) can cause unstable flow rates and pressure, leading to shifting retention times and variable peak areas. | Perform a system leak check. For GC, check connections with an electronic leak detector. For HPLC, look for salt deposits or drips around fittings.[17] |
| Inconsistent Analyte Degradation | If thermally labile nitroarenes are degrading in the inlet, the extent of degradation can vary from injection to injection, especially if the inlet temperature is fluctuating or if active sites are changing. | Optimize the inlet temperature as described previously. Ensure the inlet liner is properly deactivated and replaced regularly. |
| In-vial Instability | Some nitroarenes can degrade over time when left on the autosampler, especially if exposed to light or reactive components in the sample vial. | Use amber vials to protect from light. Prepare fresh standards and analyze them promptly. Do not leave standards on the autosampler for extended periods. |
Problem 4: Matrix Effects (Signal Suppression or Enhancement)
Q: My QC samples prepared in a real matrix (e.g., soil extract) give a much lower/higher response than the same concentration in pure solvent. How do I correct for this?
A: This is a classic example of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analytes in the MS source.[9] This is one of the most significant challenges in environmental analysis and cannot be ignored.
Immediate Diagnostic Steps:
-
Post-Extraction Spike: Prepare a blank matrix extract. Split it into two aliquots. Spike one aliquot with a known amount of analyte after extraction. Compare its response to a standard in pure solvent at the same concentration. A significant difference confirms matrix effects.
Solutions:
| Solution Strategy | Explanation & Causality | Implementation |
| Use an Internal Standard (IS) | An IS is a compound with similar chemical properties to the analyte, added at a known concentration to every sample, standard, and blank.[18] It co-elutes with the analyte and experiences the same matrix effects, allowing for a reliable ratio-based quantification.[18] | Best Practice: Use a stable isotope-labeled (SIL) version of your analyte (e.g., D5-Nitrobenzene for Nitrobenzene). SIL-IS are the gold standard as they have nearly identical chemical and physical properties to the analyte.[18][19] If a SIL-IS is unavailable, use a structural analog that elutes close to your target analyte.[19] |
| Matrix-Matched Calibration | Prepare your calibration standards in a blank matrix extract that is free of your target analytes. This ensures that your standards and samples experience the same matrix effects. | Obtain a certified blank matrix (e.g., clean sand for soil analysis) or use a field sample that has been tested and shown to be free of your analytes. Extract it using your sample preparation method and use this extract as the diluent for your calibration standards. |
| Improve Sample Cleanup | A more rigorous sample cleanup procedure can remove the interfering co-extractants before analysis. | Incorporate additional cleanup steps like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) into your sample preparation workflow. EPA Method 8330B, for example, outlines SPE procedures for water samples.[20] |
Section 3: Advanced Protocols & Workflows
Protocol 1: Preparation of Accurate Calibration Standards
This protocol emphasizes best practices to minimize errors during standard preparation.[21]
-
Source Material: Start with a certified reference material (CRM) from a reputable supplier (e.g., NIST, EPA). Note the purity of the solid material.[22]
-
Stock Solution: Accurately weigh the solid standard using a calibrated analytical balance. Dissolve it in a Class A volumetric flask using a high-purity solvent (e.g., acetonitrile). Store this stock solution in an amber glass vial at low temperature (e.g., 4°C) as recommended.[20]
-
Intermediate Standards: Prepare one or two intermediate stock solutions by diluting the primary stock. This minimizes the errors associated with making very large single-step dilutions.[20]
-
Working Standards: Prepare your calibration curve standards (typically 5-7 levels) by diluting the intermediate standard.[20] Crucially, allow all solutions to come to room temperature before performing dilutions to ensure accurate volumes.
-
Internal Standard Addition: If using an internal standard, add a constant, precise volume to every vial (blanks, standards, and samples) to ensure a consistent concentration.
-
Verification: After preparation, analyze a mid-level standard. The calculated concentration should be within 15% of the expected value.
Protocol 2: Implementing Internal Standard (IS) Calibration
This workflow illustrates the proper use of an internal standard to combat matrix effects and improve reproducibility.
-
Selection of IS: Choose an appropriate IS. A stable isotope-labeled version of the analyte is ideal.[19] If unavailable, select a structural analog with similar chemical properties and a retention time close to the analyte(s) of interest, but that is not present in the samples.[19][23]
-
Spiking Step: Add a precise and consistent amount of the IS to every sample at the beginning of the sample preparation process. This is critical, as it allows the IS to correct for analyte losses during extraction and cleanup steps.[18]
-
Calibration Curve Construction: Prepare your calibration standards as usual, but add the same amount of IS to each one. Instead of plotting Analyte Response vs. Concentration, plot (Analyte Response / IS Response) vs. (Analyte Concentration / IS Concentration).
-
Data Analysis: The instrument software will calculate the response ratio for each standard and sample. The calibration curve is then used to determine the concentration ratio in the unknown samples, from which the native analyte concentration can be accurately calculated.
-
QC Check: Monitor the absolute area of the IS in all samples. A drastic drop in IS area in a specific sample can indicate a severe matrix effect or a problem with the sample preparation for that specific sample.
Section 4: Visual Summaries & Diagrams
Diagram 1: Troubleshooting Logic for a Failing Calibration Curve
Caption: A flowchart for systematic troubleshooting of calibration failures.
Diagram 2: Workflow for Internal Standard (IS) Calibration
Caption: Workflow showing the correct implementation of an internal standard.
Section 5: References
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. LGC.
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
ResearchGate. (n.d.). Determination of nitrobenzene in plant by gas chromatography. [Link]
-
SEAL Analytical. (n.d.). Troubleshooting Chemistry Issues for Colorimetric Analysis. [Link]
-
Chromperfect. (n.d.). Chromatography Theory Calibration. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
ResearchGate. (2016). The Problems of GC/MS Calibration in Quantitative Analysis with Multi-Component Standards. [Link]
-
AMPTIUS Amp Tech Instruments US. (n.d.). EPA Method 8330B Instrumentation Guide. [Link]
-
ACS Omega. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. [Link]
-
Aerosol and Air Quality Research. (2024). Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. [Link]
-
Connelly, A. (2017). Preparation of calibration standards. WordPress.com. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. [Link]
-
Agilent. (n.d.). AA Troubleshooting and Maintenance Guide. [Link]
-
ResearchGate. (n.d.). Determination of n-alkanes, PAHs and nitro-PAHs in PM2.5 and PM1 sampled in the surroundings of a municipal waste incinerator. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Japan International Cooperation Agency. (n.d.). V Quality control : guidelines for achieving quality in trace analysis. [Link]
-
Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. [Link]
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]
-
PubMed. (2025). Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances. [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
-
ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. [Link]
-
Reddit. (2025). I'm getting non-linear response. [Link]
-
Ingenieria Analitica Sl. (2012). Adapting EPA Method 8330B for Analysis of Explosives in Water to SPE and LC/MS/MS. [Link]
-
Solis BioDyne. (n.d.). Troubleshooting guide for qPCR. [Link]
-
MDPI. (n.d.). Deposition of Occupational Aerosol Particles in a Three-Dimensional Adult Nasal Cavity Model: An Experimental Study. [Link]
-
Chromatography Online. (2015). Calibration Problems — A Case Study. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Trace Metals: Training Manual. [Link]
-
LCGC International. (2014). Non-linear Calibration. [Link]
-
Azure Biosystems. (n.d.). qPCR Troubleshooting Guide. [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Separation Science. (n.d.). Activity and Decomposition. [Link]
-
Science of The Total Environment. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [Link]
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- 2. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 3-Nitrofluoren-9-one Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Nitrofluoren-9-one. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices, compare alternative approaches, and provide a robust framework for ensuring data integrity, all in accordance with international regulatory standards.
Introduction: The Significance of 3-Nitrofluoren-9-one Quantification
3-Nitrofluoren-9-one is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are of significant interest in environmental and toxicological studies due to their potential mutagenic and carcinogenic properties. Accurate and precise quantification of these compounds is therefore critical for risk assessment and regulatory compliance. HPLC with UV detection is a widely used technique for the analysis of nitroaromatic compounds due to its sensitivity, specificity, and robustness.[1][2]
This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for the separation of moderately polar compounds like 3-Nitrofluoren-9-one.
The Foundation of a Validated Method: A Comparative Look at Chromatographic Conditions
The selection of appropriate chromatographic conditions is the first and most critical step in developing a robust and reliable HPLC method. Here, we compare key parameters and justify our recommended starting point.
Stationary Phase: Choosing the Right Column
For the separation of nitro-PAHs, the C18 (octadecylsilyl) stationary phase is the industry standard.[1] Its hydrophobic nature provides excellent retention for aromatic compounds. However, variations in C18 column chemistry can impact selectivity.
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Standard C18 | Versatile, widely available, good retention for hydrophobic compounds. | Potential for silanol interactions causing peak tailing with polar analytes. | General purpose analysis of nitro-PAHs. |
| End-capped C18 | Reduced silanol activity, leading to improved peak shape for polar compounds. | May have slightly different selectivity compared to non-end-capped columns. | Methods requiring symmetrical peaks for accurate integration. |
| C8 (Octylsilyl) | Less retentive than C18, allowing for faster analysis of highly retained compounds. | May not provide sufficient resolution for complex mixtures. | Rapid screening or analysis of more polar nitro-aromatics. |
Recommendation: For the validation of a 3-Nitrofluoren-9-one quantification method, a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended to ensure good peak shape and resolution.
Mobile Phase: Elution Strength and Selectivity
The choice of mobile phase composition is crucial for achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used in RP-HPLC.
| Organic Modifier | Advantages | Disadvantages | Impact on Selectivity |
| Acetonitrile | Lower viscosity (lower backpressure), good UV transparency at low wavelengths.[3] | More expensive, can exhibit different selectivity compared to methanol. | Often provides sharper peaks for aromatic compounds. |
| Methanol | Less expensive, readily available. | Higher viscosity (higher backpressure), higher UV cutoff than acetonitrile.[3] | Can alter the elution order of closely related compounds compared to acetonitrile. |
Aqueous Component: An acidic mobile phase is often employed to suppress the ionization of silanol groups on the silica-based stationary phase, thereby improving peak shape. Phosphoric acid is a common choice.[4][5]
Recommended Starting Conditions: A mobile phase of Acetonitrile:Water with 0.1% Phosphoric Acid in an isocratic elution is a robust starting point for method development and validation for 3-Nitrofluoren-9-one.[4] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).
Detection Wavelength: Maximizing Sensitivity
The selection of the detection wavelength is critical for achieving the desired sensitivity. While a full UV-Vis scan of a pure standard of 3-Nitrofluoren-9-one is the ideal way to determine the absorbance maximum (λmax), nitroaromatic compounds generally exhibit strong absorbance in the UV region between 170-270 nm.[6] A common and often effective starting point for aromatic compounds is 254 nm , a wavelength at which many aromatic rings exhibit significant absorbance.
The Validation Workflow: A Step-by-Step Protocol with Scientific Rationale
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following is a comprehensive, step-by-step guide to validating an HPLC method for the quantification of 3-Nitrofluoren-9-one, in line with ICH guidelines.[6]
Caption: A high-level overview of the HPLC method validation workflow.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Inject a blank sample (diluent) to ensure no interfering peaks at the retention time of 3-Nitrofluoren-9-one.
-
Inject a standard solution of 3-Nitrofluoren-9-one.
-
Inject a sample spiked with known related substances or potential impurities.
-
If analyzing samples from a complex matrix, perform a forced degradation study (e.g., acid, base, oxidative, thermal, and photolytic stress) on a sample containing 3-Nitrofluoren-9-one and analyze the stressed samples.
Acceptance Criteria:
-
The peak for 3-Nitrofluoren-9-one should be well-resolved from any other peaks.
-
The peak purity should be evaluated using a photodiode array (PDA) detector, if available. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a stock solution of 3-Nitrofluoren-9-one of a known concentration.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known concentrations of 3-Nitrofluoren-9-one at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
3.4.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 1.0%.
3.4.2. Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria:
-
The RSD for the combined data from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of 3-Nitrofluoren-9-one that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject samples at these concentrations multiple times (n=6) to confirm the precision.
Acceptance Criteria:
-
LOD: The analyte peak should be clearly distinguishable from the baseline noise.
-
LOQ: The RSD for the peak areas of six replicate injections should be ≤ 10%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
Wavelength of detection (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits for the method.
-
The results should not be significantly affected by the minor changes in the method parameters.
Caption: Interrelationship of key HPLC method validation parameters.
Data Presentation and Interpretation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 5.0 | 125430 | 0.8 |
| 10.0 | 251050 | 0.5 |
| 20.0 | 502100 | 0.3 |
| 40.0 | 1005200 | 0.4 |
| 60.0 | 1508300 | 0.6 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Example Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 16.0 | 15.8 | 98.8 | 0.9 |
| 100% | 20.0 | 20.1 | 100.5 | 0.7 |
| 120% | 24.0 | 23.8 | 99.2 | 0.8 |
Conclusion: Establishing a Self-Validating System
A thoroughly validated HPLC method for the quantification of 3-Nitrofluoren-9-one is not merely a set of experimental results; it is a self-validating system that provides confidence in the data generated. By systematically evaluating and documenting specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can ensure the reliability and defensibility of their findings. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to achieve this goal.
References
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SIELC Technologies. (n.d.). Separation of 3-Nitro-9-fluorenone on Newcrom R1 HPLC column. Retrieved from [Link]
- Nowakowski, M., & Gębicki, J. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs): Determination in Suspended Particulate. Critical Reviews in Analytical Chemistry, 51(5), 446-467.
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U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
- Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 524-531.
- Schauer, C., Niessner, R., & Pöschl, U. (2004). Analysis of nitrated polycyclic aromatic hydrocarbons by high-performance liquid chromatography with chemiluminescence and fluorescence detection. Analytical and Bioanalytical Chemistry, 378(3), 725-733.
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IUPAC. (n.d.). Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]
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Waters Corporation. (n.d.). Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
- Schymanski, E. L., et al. (2014). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
- Jain, A., & Singh, B. (2017). Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Protocatechuic Acid, Vanillic Acid and Syringic Acid. Pharmacognosy Journal, 9(6).
- de Sena, A. R., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 49(4), 413-423.
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
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Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
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A Comparative Toxicological Assessment: 3-Nitrofluoren-9-one versus 2-Nitrofluorene
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of environmental toxicology and drug development, the evaluation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is of paramount importance due to their widespread presence and potent biological activities. This guide provides a detailed comparative analysis of the toxicological profiles of two such compounds: 3-nitrofluoren-9-one and the well-characterized carcinogen, 2-nitrofluorene. While extensive data exists for 2-nitrofluorene, this document synthesizes the available information on its 9-oxo derivative to offer a predictive toxicological comparison, grounded in established structure-activity relationships and experimental findings for related compounds.
Introduction: The Environmental and Health Significance of Nitrofluorenes
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has long been a focus of toxicological research. It is recognized as an environmental pollutant, primarily originating from incomplete combustion processes such as diesel engine exhaust[1]. Its established carcinogenic and mutagenic properties necessitate a thorough understanding of its toxicological profile[2].
3-Nitrofluoren-9-one, a structurally related compound featuring a ketone group at the C-9 position, has been identified as a mutagenic photoproduct of 2-aminofluorene, a known industrial chemical and a metabolite of 2-nitrofluorene[3]. The presence of the 9-oxo functional group is anticipated to significantly influence its metabolic activation and subsequent toxicity. This guide will dissect the known toxicological characteristics of 2-nitrofluorene and extrapolate the likely hazards associated with 3-nitrofluoren-9-one, providing a framework for its risk assessment.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their toxicological behavior.
| Property | 2-Nitrofluorene | 3-Nitrofluoren-9-one (Isomer: 2-Nitrofluoren-9-one) |
| Molecular Formula | C₁₃H₉NO₂ | C₁₃H₇NO₃ |
| Molecular Weight | 211.22 g/mol [4] | 225.20 g/mol |
| Appearance | Cream-colored solid[2] | Yellow crystalline solid (for 2-nitrofluoren-9-one) |
| Carcinogenicity | Suspected of causing cancer[4] | Data not available for 3-nitrofluoren-9-one; 2-nitrofluoren-9-one is a known mutagen[3] |
| Mutagenicity | Evidence of mutagenicity[2] | 2-nitrofluoren-9-one is a direct-acting mutagen in the Ames/Salmonella assay[3] |
Metabolic Activation: The Gateway to Toxicity
The toxicity of many nitro-PAHs is not inherent to the parent molecule but arises from their metabolic activation to reactive electrophiles that can damage cellular macromolecules, including DNA.
The Established Pathway of 2-Nitrofluorene
The metabolic activation of 2-nitrofluorene is a well-documented process that primarily involves the reduction of the nitro group[5][6]. This multi-step pathway is a critical determinant of its genotoxicity.
-
Nitroreduction: The initial and rate-limiting step is the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine derivative. This process is catalyzed by various cytosolic and microsomal nitroreductases[5].
-
N-Acetylation and Esterification: The resulting N-hydroxy arylamine can undergo O-acetylation or O-sulfonation by N,O-acetyltransferases or sulfotransferases, respectively, to form highly reactive esters.
-
DNA Adduct Formation: These reactive esters can then covalently bind to DNA, forming DNA adducts. The major adduct formed by 2-nitrofluorene is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF)[7][8]. The formation of these adducts is a key initiating event in its carcinogenic activity[6].
Caption: Metabolic activation pathway of 2-nitrofluorene leading to DNA adduct formation.
Postulated Metabolic Activation of 3-Nitrofluoren-9-one
While direct metabolic studies on 3-nitrofluoren-9-one are scarce, its chemical structure allows for informed predictions regarding its activation pathway. The presence of the electron-withdrawing ketone group at the C-9 position is expected to facilitate the nitroreduction process. Research on related nitrofluorenones indicates that oxidation at the C-9 position enhances the rate of nitroreduction.
It is therefore highly probable that 3-nitrofluoren-9-one undergoes a similar nitroreduction pathway to 2-nitrofluorene, leading to the formation of a reactive N-hydroxy arylamine intermediate and subsequent DNA adducts. The specific nature and quantity of these adducts would require experimental verification.
Comparative Genotoxicity: Insights from In Vitro and In Vivo Studies
Genotoxicity assays are crucial for assessing the potential of a chemical to cause genetic damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-deficient medium.
-
2-Nitrofluorene: 2-Nitrofluorene is a known mutagen in the Ames test, particularly in strains like TA98 and TA100, often requiring metabolic activation by a liver S9 fraction[1]. This indicates that its metabolites are the ultimate mutagens.
-
3-Nitrofluoren-9-one: While direct data for the 3-nitro isomer is unavailable, its structural analog, 2-nitrofluoren-9-one , has been shown to be a potent, direct-acting mutagen in the Salmonella standard-plate assay[3]. This suggests that it does not require metabolic activation to induce mutations in this bacterial system. It is plausible that 3-nitrofluoren-9-one would also exhibit mutagenic properties, potentially with or without metabolic activation.
Table 1: Comparative Mutagenicity in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| 2-Nitrofluorene | TA98, TA100 | Required | Positive[1] |
| 2-Nitrofluoren-9-one | Not specified | Not required | Positive (Direct-acting)[3] |
| 3-Nitrofluoren-9-one | Data not available | Presumed Positive | Based on structural similarity to 2-nitrofluoren-9-one and the known mutagenicity of nitrofluorenones, a positive result is anticipated. |
Mammalian Cell Genotoxicity Assays
Assays using mammalian cells, such as the mouse lymphoma assay or the chromosomal aberration test, provide further insight into a compound's genotoxic potential in a eukaryotic system.
-
2-Nitrofluorene: Studies have shown that 2-nitrofluorene can induce genotoxic effects in mammalian cells, including DNA damage and chromosomal aberrations, typically following metabolic activation[1].
-
Nitrofluorenones: The related compound, 2,4,7-trinitro-9-fluorenone (TNF), has been demonstrated to be a potent inducer of genotoxic responses in various mammalian cell lines, causing inhibition of DNA synthesis and cytotoxicity at low concentrations[9]. This suggests that nitrofluorenones, as a class, are capable of eliciting significant genotoxicity in mammalian systems.
Carcinogenicity: The Ultimate Toxicological Endpoint
Carcinogenicity studies in animal models provide the most direct evidence of a substance's potential to cause cancer in humans.
-
2-Nitrofluorene: 2-Nitrofluorene is classified as a substance suspected of causing cancer[4]. Numerous animal studies have demonstrated its ability to induce tumors in various organs, including the liver, mammary gland, and forestomach, following oral administration[4]. The carcinogenic activity is directly linked to its metabolic activation and the formation of persistent DNA adducts.
-
3-Nitrofluoren-9-one: There are currently no available long-term carcinogenicity studies for 3-nitrofluoren-9-one. However, given its structural similarity to the known carcinogen 2-nitrofluorene and the demonstrated mutagenicity of its isomer, 2-nitrofluoren-9-one, a carcinogenic potential for 3-nitrofluoren-9-one cannot be ruled out and warrants further investigation.
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key toxicological assays.
Experimental Workflow: Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized representation based on the OECD 471 guideline.
Caption: A generalized workflow for the Ames Test to assess mutagenicity.
Detailed Steps:
-
Strain Preparation: Inoculate the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Metabolic Activation: If testing for metabolically activated mutagens, prepare the S9 fraction from the livers of rats induced with a suitable agent (e.g., Aroclor 1254). Combine the S9 fraction with a cofactor solution to create the S9 mix.
-
Exposure: In a series of test tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for detecting direct-acting mutagens).
-
Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.
-
Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Experimental Workflow: ³²P-Postlabelling Assay for DNA Adducts
This technique is highly sensitive for the detection and quantification of DNA adducts.
Caption: Workflow for the ³²P-postlabelling assay to detect DNA adducts.
Detailed Steps:
-
DNA Isolation and Digestion: Isolate high-purity DNA from cells or tissues exposed to the test compound. Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: To increase the sensitivity of the assay, enrich the adducted nucleotides. This can be achieved by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides, or by selective extraction with n-butanol.
-
⁵'-End Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled DNA adducts using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the amount of radioactivity in each adduct spot to determine the level of DNA damage.
Conclusion and Future Directions
The available evidence strongly supports the classification of 2-nitrofluorene as a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. Its mechanism of action, involving nitroreduction and the formation of DNA adducts, is well-established.
For 3-nitrofluoren-9-one, while direct toxicological data is limited, a compelling case can be made for its potential as a significant genotoxic agent. The known mutagenicity of its isomer, 2-nitrofluoren-9-one, and the understanding that the 9-oxo group can enhance nitroreduction, suggest that 3-nitrofluoren-9-one is likely to be mutagenic and potentially carcinogenic.
Future research should prioritize the following:
-
Direct Mutagenicity Testing: Performing the Ames test with 3-nitrofluoren-9-one, both with and without metabolic activation, is a critical first step.
-
Mammalian Cell Genotoxicity: Evaluating its ability to induce DNA damage, gene mutations, and chromosomal aberrations in cultured mammalian cells.
-
Metabolism and DNA Adduct Studies: Investigating the metabolic pathways of 3-nitrofluoren-9-one and identifying the specific DNA adducts it forms.
-
In Vivo Studies: Conducting short-term in vivo studies to assess its genotoxicity and potential for initiating preneoplastic lesions.
A comprehensive understanding of the toxicological profile of 3-nitrofluoren-9-one is essential for accurate risk assessment, particularly given its potential presence in the environment as a transformation product of other pollutants. This comparative guide provides a robust framework for initiating such investigations.
References
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Xenometrix AG. (n.d.). 2-NITROFLUORENE. Material Safety Data Sheet. Retrieved from [Link]
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JOVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. [Link]
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PubChem. (n.d.). 2-Nitrofluorene. National Center for Biotechnology Information. Retrieved from [Link]
- Strniste, G. F., Nickols, J. W., Okinaka, R. T., & Whaley, T. W. (1986). 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene. Carcinogenesis, 7(3), 499–502.
- Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 14(1), 53–59.
- Phillips, D. H., & Arlt, V. M. (2014). The 32P-postlabeling assay for DNA adducts. Methods in molecular biology (Clifton, N.J.), 1105, 125–139.
- Eddy, E. P., Howard, P. C., McCoy, E. C., & Rosenkranz, H. S. (1987). Genotoxicity of 1-nitropyrene and 2,4,7-trinitro-9-fluorenone to mammalian cells.
- Mori, H., Sugie, S., Yoshimi, N., Kinouchi, T., & Ohnishi, Y. (1987). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes.
- Ohe, T., Watanabe, T., & Wakabayashi, K. (2000). Metabolic activation of 2- and 3-nitrodibenzopyranone isomers and related compounds by rat liver S9 and the effect of S9 on the mutational specificity of nitrodibenzopyranones.
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]
- Yoshimi, N., Sugie, S., Mori, H., Kinouchi, T., & Ohnishi, Y. (1987). Genotoxicity of various nitroarenes in DNA repair tests with human hepatocytes. Mutation research.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 2-Nitrofluorene. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes (Vol. 46, pp. 281-292).
- Liu, Y., Zhang, J., & Wang, L. (2022). Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach.
- Cui, X. S. (2000). Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance. Karolinska Institutet.
- Parry, J. M., Parry, E., Phrakonkham, P., & Corvi, R. (2010). Further analysis of Ames-negative rodent carcinogens that are only genotoxic in mammalian cells in vitro at concentrations exceeding 1 mM, including retesting of compounds of concern. Mutagenesis, 25(6), 531–538.
- Xiao, W., Lew, C. M., & Beland, F. A. (1999). Formation and persistence of DNA adducts during and after a long-term administration of 2-nitrofluorene.
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Impactfactor. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Retrieved from [Link]
- Strniste, G. F., Nickols, J. W., Okinaka, R. T., & Whaley, T. W. (1986). 2-Nitrofluoren-9-one: a unique mutagen formed in the photo-oxidation of 2-aminofluorene. Carcinogenesis, 7(3), 499–502.
- Umbuzeiro, G. de A., Rech, C. M., & de Souza, A. C. A. (2008). Mutagenicity of different textile dye products in Salmonella typhimurium and mouse lymphoma cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 657(1), 53–59.
- Randerath, K., Reddy, M. V., & Gupta, R. C. (1981). 32P-postlabeling test for DNA damage.
- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Nitroarenes (Selected). U.S. Department of Health and Human Services, Public Health Service.
- Kropf, U., Suter, D., & Gasser, F. (2021).
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
- SABRAO Journal of Breeding and Genetics. (2023). COMPARATIVE STUDY OF THE GENOTOXICITY OF 9-AMINOACRIDINE AND 8-METHOXYPSORALEN USING A BACTERIAL BIOSENSOR.
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
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Kluedo. (n.d.). Metabolic Activation of 2‐Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Retrieved from [Link]
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IOSR Journal. (n.d.). Importance of Genotoxicity & S2A guidelines for genotoxicity testing for pharmaceuticals. Retrieved from [Link]
- Tang, X., & Edenharder, R. (1997). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts.
- Smith, B. A., Korfmacher, W. A., & Beland, F. A. (1990). 32P-Postlabeling of N-(Deoxyguanosin-8-yl)arylamine Adducts: A Comparative Study of Labeling Efficiencies. Chemical Research in Toxicology, 3(5), 421–427.
- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal.
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Impactfactor. (2024, June 25). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Retrieved from [Link]
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay.
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National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. U.S.
- Wentzell, B., & McCalla, D. R. (1980). Formation and excision of nitrofuran-DNA adducts in Escherichia coli. Chemico-biological interactions, 31(2), 133–150.
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Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development. Retrieved from [Link]
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- Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 2129, 227–242.
- Nohmi, T., & Masumura, K. (2015). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 37, 13.
- Zeiger, E., & Mortelmans, K. (2001). The Salmonella (Ames) test for mutagenicity. Current protocols in toxicology, Chapter 3, Unit3.1.
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- Gupta, A., & Sharma, D. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773.
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A Comparative Analysis of 3-Nitrofluoren-9-one and 3-Nitrofluoranthene: Environmental Persistence and Toxicological Insights
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the environmental persistence and toxicity of two nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), 3-Nitrofluoren-9-one and 3-nitrofluoranthene. As environmental contaminants originating from incomplete combustion processes, a thorough understanding of their distinct toxicological profiles and environmental fate is crucial for risk assessment and the development of potential remediation strategies.
Introduction: Two Faces of Incomplete Combustion
3-Nitrofluoranthene and nitrofluorenones are members of the nitro-PAH family, a class of compounds notorious for their mutagenic and carcinogenic properties.[1] These compounds are not typically produced commercially but are formed through the nitration of their parent polycyclic aromatic hydrocarbons (PAHs) during the incomplete combustion of organic materials.[2] Principal sources include diesel engine exhaust and emissions from coal-fired power plants, making them ubiquitous environmental pollutants.[2][3]
While both compounds share a common origin, their distinct chemical structures give rise to different toxicological and environmental behaviors. This guide will delve into these differences, providing a comparative framework based on available experimental data.
A Note on Isomers: It is important to note that while the topic specifies "3-Nitrofluoren-9-one," the vast majority of toxicological and environmental research has focused on other isomers, particularly 2-nitrofluoren-9-one and 2,4,7-trinitro-9-fluorenone (TNF). Due to the significant lack of specific data for the 3-nitro isomer of fluoren-9-one, this guide will utilize data for other nitrofluorenones as a representative for this class of compounds, with the explicit acknowledgment of this data gap.
Toxicological Profile: A Tale of Two Mutagens
The toxicity of nitro-PAHs is intrinsically linked to their metabolic activation. Both 3-nitrofluoranthene and nitrofluorenones are known to be genotoxic, capable of causing damage to DNA, which can lead to mutations and potentially cancer.[2][3]
Genotoxicity and Mutagenicity
Both 3-nitrofluoranthene and nitrofluorenones have demonstrated mutagenic activity in various assays, most notably the Ames test (a bacterial reverse mutation assay).[3] This test is a cornerstone for assessing the mutagenic potential of chemical compounds.
Experimental Protocol: Ames Test for Nitro-PAHs
The Ames test is a widely used method for identifying chemical mutagens. The protocol outlined below is a standard procedure that can be adapted for testing nitro-PAHs.
Objective: To determine the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively).
-
Test compound (3-nitrofluoranthene or a nitrofluorenone).
-
Positive controls (known mutagens for each strain).
-
Negative control (solvent used to dissolve the test compound).
-
S9 fraction (a rat liver extract containing metabolic enzymes).
-
Molten top agar.
-
Minimal glucose agar plates.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a test tube, combine the Salmonella tester strain, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
Causality Behind Experimental Choices: The inclusion of the S9 fraction is critical because many nitro-PAHs are not directly mutagenic but require metabolic activation to exert their genotoxic effects. The enzymes in the S9 fraction mimic the metabolic processes that occur in the liver of mammals. The choice of multiple tester strains allows for the detection of different types of mutations.
Carcinogenicity
Animal studies have provided evidence for the carcinogenicity of 3-nitrofluoranthene.[3] The International Agency for Research on Cancer (IARC), however, has classified 3-nitrofluoranthene as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[4]
For nitrofluorenones, studies on trinitrofluorenone (TNF) in rats and mice showed evidence of toxicity, but no definitive carcinogenic effects were observed in the tested dermal and feed studies.[3] However, the mutagenicity of TNF suggests a potential carcinogenic risk.[3]
Metabolic Activation Pathway
The genotoxicity of these compounds is a direct result of their metabolic activation into reactive electrophiles that can bind to DNA. The primary pathway involves the reduction of the nitro group to a hydroxylamine, followed by esterification to a reactive N-acetoxyarylamine or N-sulfonyloxyarylamine, which can then form DNA adducts.
Caption: Metabolic activation pathway of nitro-PAHs leading to DNA adduct formation and mutation.
Environmental Persistence: A Lasting Legacy
The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. Persistent organic pollutants (POPs) can accumulate in the environment and in living organisms, posing long-term risks.
Biodegradation
The primary mechanism for the breakdown of organic pollutants in the environment is biodegradation by microorganisms. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) bacteria and fungi can degrade PAHs and nitro-PAHs.[5][6]
-
Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize nitro-PAHs as a source of carbon and energy. The degradation pathway often involves the reduction of the nitro group and the cleavage of the aromatic rings.[5]
-
Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of nitro-PAHs is generally slower. The primary transformation is the reduction of the nitro group to an amino group.[5]
Specific data on the environmental half-life of 3-nitrofluoranthene and 3-Nitrofluoren-9-one is scarce. However, based on the general behavior of nitro-PAHs, they are expected to be more persistent than their parent PAHs.
Photodegradation
Photodegradation, the breakdown of chemicals by sunlight, can also contribute to the removal of nitro-PAHs from the environment, particularly in the atmosphere and surface waters. The efficiency of photodegradation is influenced by factors such as the intensity of solar radiation and the presence of other substances that can act as photosensitizers.[7]
Bioaccumulation
Bioaccumulation is the process by which a chemical builds up in an organism's tissues over time. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow). A high Kow value indicates a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate.
The log Kow value for 3-nitrofluoranthene is estimated to be 4.7, suggesting a significant potential for bioaccumulation.[4] While specific data for 3-Nitrofluoren-9-one is unavailable, its structural similarity to other PAHs suggests a comparable or higher potential for bioaccumulation.
Experimental Protocol: Determining the Octanol-Water Partition Coefficient (Kow)
The shake-flask method is a standard laboratory procedure for determining the Kow of a chemical.
Objective: To measure the distribution of a chemical between n-octanol and water at equilibrium.
Materials:
-
Test compound.
-
n-Octanol (reagent grade).
-
Distilled or deionized water.
-
Separatory funnels.
-
Analytical instrument for quantifying the test compound (e.g., HPLC, GC).
Procedure:
-
Preparation: Prepare a solution of the test compound in either water or n-octanol.
-
Partitioning: Add a known volume of the solution and the other solvent to a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases. Then, allow the phases to separate completely.
-
Analysis: Carefully separate the two phases and measure the concentration of the test compound in each phase using an appropriate analytical method.
-
Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is often expressed as log Kow.
Self-Validating System: The experiment should be repeated with different initial concentrations of the test substance to ensure that the Kow is independent of concentration. The sum of the amount of the substance in the two phases should also be compared to the initial amount to check for any losses during the procedure.
Comparative Summary
| Feature | 3-Nitrofluoren-9-one (and related nitrofluorenones) | 3-Nitrofluoranthene |
| Sources | Diesel exhaust, incomplete combustion | Diesel exhaust, ambient air particulates[3] |
| Mutagenicity (Ames Test) | Positive (for trinitrofluorenone)[3] | Positive[3] |
| Carcinogenicity | Evidence of toxicity, but carcinogenicity not established in tested models (for TNF)[3] | Animal carcinogen, IARC Group 3 (not classifiable as to its carcinogenicity to humans)[3][4] |
| Log Kow (Bioaccumulation Potential) | Data not available (expected to be high) | 4.7 (high potential)[4] |
| Environmental Persistence | Expected to be persistent, but specific half-life data is limited. | Expected to be persistent, but specific half-life data is limited. |
Conclusion and Future Perspectives
Both 3-nitrofluoranthene and nitrofluorenones are significant environmental contaminants with demonstrated genotoxic potential. While 3-nitrofluoranthene has been more extensively studied, the available data on nitrofluorenones, particularly trinitrofluorenone, indicates a comparable level of concern.
A critical knowledge gap remains regarding the environmental persistence and specific toxicological profiles of many nitro-PAH isomers, including 3-Nitrofluoren-9-one. Future research should focus on:
-
Determining the environmental half-lives of these compounds in various environmental compartments (soil, water, air).
-
Conducting comprehensive toxicological studies , including long-term carcinogenicity bioassays, for a wider range of nitro-PAH isomers.
-
Investigating the biodegradation pathways in more detail to identify key microbial species and enzymes involved in their degradation.
-
Developing more effective analytical methods for the detection and quantification of these compounds in complex environmental matrices.
A deeper understanding of the comparative risks posed by these compounds will be instrumental in developing effective strategies for monitoring, regulating, and remediating nitro-PAH contamination in the environment.
References
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NTP technical report on the toxicity studies of Trinitrofluorenone (Cas No. 129-79-3) Administered by Dermal Application and Dosed Feed to F344/N Rats and B6C3F1 Mice. (1992). Toxic Rep Ser, 13, 1-D4. [Link]
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PubChem. (n.d.). 3-Nitrofluoranthene. National Center for Biotechnology Information. Retrieved from [Link]
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Aerobic and Anaerobic Bacterial and Fungal Degradation of Pyrene: Mechanism Pathway Including Biochemical Reaction and Catabolic Genes. (2021). Microorganisms, 9(5), 975. [Link]
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Biodegradation of nitroaromatic compounds. (1995). Annu Rev Microbiol, 49, 301-332. [Link]
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Sangster, J. (2009). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 38(4), 1055. [Link]
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PubChem. (n.d.). 3-Nitrofluoranthene. National Center for Biotechnology Information. Retrieved from [Link]
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Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. (2006). Journal of the Alabama Academy of Science, 77(3-4), 136-145. [Link]
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Octanol-water partition coefficients (Kow) vs. pH for fluorescent dye tracers (fluorescein, eosin Y), and implications for hydrologic tracer tests. (2008). Hydrogeology Journal, 16(3), 513-521. [Link]
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Ketoprofen Photodegradation Kinetics Promoted by TiO2. (2022). Catalysts, 12(9), 1032. [Link]
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Simultaneous anaerobic and aerobic transformations of nitrobenzene. (2018). J Environ Manage, 226, 321-327. [Link]
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Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. (2004). Agilent Technologies. [Link]
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Persistence of 3-(trifluoromethyl)-4-nitrophenol in aquatic environments. (2004). J Agric Food Chem, 52(4), 837-842. [Link]
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Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]
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An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2014). Soil and Sediment Contamination: An International Journal, 23(6), 639-653. [Link]
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Provisional Peer-Reviewed Toxicity Values for Nitrofen (CASRN 1836-75-5). (2012). U.S. Environmental Protection Agency. [Link]
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Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). Int J Mol Sci, 10(2), 548-565. [Link]
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Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. (2021). Environ Sci Technol, 55(24), 16653-16662. [Link]
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Biodegradation of Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. (2007). Water Environ Res, 79(8), 883-890. [Link]
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Aerobic Degradation of Fluoranthene, Benzo(b)Fluoranthene and Benzo(k)Fluoranthene by Aerobic Heterotrophic Bacteria- Cyanobacte. (2016). J Pet Environ Biotechnol, 7(4). [Link]
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Prediction of the n-Octanol/Water Partition Coefficients of Basic Compounds Using Multi-Parameter QSRR Models Based on IS-RPLC Retention Behavior in a Wide pH Range. (2020). Molecules, 25(18), 4239. [Link]
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Toxicity and carcinogenicity of nitrofurazone in F344/N rats and B6C3F1 mice. (1988). Food Chem Toxicol, 26(8), 695-706. [Link]
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Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. (2010). J Pharm Biomed Anal, 53(3), 549-556. [Link]
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The acute lethal dose 50 (LD50) of caffeine in albino rats. (2016). J Drug Metab Toxicol, 7(4). [Link]
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Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC–UV–DAD Method. (2019). Iran J Sci Technol Trans Sci, 43, 2039–2048. [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. (2022). Int J Environ Res Public Health, 19(14), 8758. [Link]
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Toxicological Profile for Nitrophenols. (2020). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Photocatalytic degradation of Benzophenone 3 in aqueous media under UV light irradiation. (2018). Chemosphere, 209, 65-72. [Link]
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Biodegradation of Three- and Four-Ring Polycyclic Aromatic Hydrocarbons under Aerobic and Denitrifying Conditions. (1996). Appl Environ Microbiol, 62(12), 4576-4580. [Link]
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Method 1654, Revision A: PAH Content of Oil by HPLC/UV. (1993). U.S. Environmental Protection Agency. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Nitrofluoren-9-one
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great discovery comes the profound responsibility of ensuring the safety of those at the forefront of this research. 3-Nitrofluoren-9-one, a nitrated aromatic ketone, is a compound that demands meticulous handling and a comprehensive understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of 3-Nitrofluoren-9-one, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, minimizing risk and fostering a secure laboratory environment.
Understanding the Hazard Profile
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a complete toxicological profile for 3-Nitrofluoren-9-one is not fully established, we can infer its potential risks from its chemical structure—a ketone and an organic nitro compound—and data from similar molecules.[1]
-
Eye Irritation: The parent compound, 9-Fluorenone, is known to cause serious eye irritation.[2][3] The addition of a nitro group is unlikely to mitigate this property.
-
Skin Contact: May cause skin irritation upon contact.[2] Prolonged or repeated exposure should be avoided.[4]
-
Inhalation: Inhaling dusts of this compound may be harmful and could cause respiratory irritation.[2][5] It is crucial to prevent the solid from becoming airborne.[6]
-
Reactivity: As a nitrated ketone, 3-Nitrofluoren-9-one is reactive with many acids and bases, which can liberate heat and flammable gases.[1] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[1][7]
-
Aquatic Toxicity: Similar compounds are noted as being toxic to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.[8]
Core Directive: A Multi-Layered PPE Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based assessment. The following table outlines the recommended PPE for handling 3-Nitrofluoren-9-one, ensuring a robust barrier between the researcher and the chemical.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields conforming to EN166[8] | Chemical-resistant nitrile gloves (minimum 0.2 mm thickness)[8] | Lab coat | Work within a chemical fume hood or wear a NIOSH-approved respirator to avoid dust inhalation.[5][8] |
| Solution Preparation & Handling | Chemical splash goggles or a full-face shield[9] | Chemical-resistant nitrile gloves (inspect before use)[8] | Chemical-resistant apron over a lab coat | Work within a chemical fume hood to avoid breathing vapors or mists.[8] |
| Reaction Quenching & Workup | Chemical splash goggles and a full-face shield | Double-gloving with chemical-resistant nitrile gloves | Chemical-resistant apron over a lab coat | Always perform in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant nitrile gloves | Lab coat | Work within a chemical fume hood or well-ventilated area.[8] |
Causality Behind PPE Choices:
-
Eye Protection: Standard safety glasses protect from incidental dust, but preparing solutions or performing reactions increases the risk of splashes. Therefore, upgrading to chemical splash goggles or a full-face shield provides a more complete seal around the eyes, a necessary precaution given the known serious eye irritation potential.[3][9]
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance.[8] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[8] For tasks with a higher risk of splash contact, a glove with a greater thickness (e.g., 0.2 mm) and a known breakthrough time is advised.[8] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard lab coat is sufficient for low-volume handling. However, when working with larger quantities or in situations with a higher splash risk, a chemical-resistant apron provides an additional, less permeable layer of protection.[9]
-
Respiratory Protection: 3-Nitrofluoren-9-one is a solid, and the primary inhalation risk comes from airborne dust generated during handling.[6][8] Therefore, all manipulations of the solid should be performed within a chemical fume hood to contain any dust.[5] This engineering control is the most effective way to prevent respiratory exposure.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol is essential for minimizing exposure and ensuring reproducible, safe science.
Preparation and Work Area:
-
Designate a specific area for handling 3-Nitrofluoren-9-one, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Gather all necessary equipment and reagents before introducing the compound.
Handling the Solid Compound (Weighing):
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent dust from becoming airborne.[6]
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
If any solid is spilled, do not dry sweep. Gently dampen the material with an appropriate solvent like toluene, then wipe it up with an absorbent paper.[1]
Storage:
-
Store 3-Nitrofluoren-9-one in a tightly sealed, properly labeled container.[8]
-
Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][8]
-
The compound is noted to be light-sensitive, so storage in an amber vial or a dark location is required.[8]
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical attention.[10] Remove any contaminated clothing.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide artificial respiration.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Chemical Spill Response Workflow
In the event of a spill, a structured response is crucial to contain the hazard and protect personnel.
Caption: Workflow for responding to a 3-Nitrofluoren-9-one spill.
Disposal Plan: Responsible Waste Management
Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for proper disposal.[2]
Procedure for Disposal:
-
Segregation: Do not mix 3-Nitrofluoren-9-one waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: Collect any waste solid, contaminated absorbent materials, and used weighing papers in a clearly labeled, sealed, and puncture-proof hazardous waste container.[8]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag or container for disposal as hazardous waste.[1]
-
Empty Containers: Even "empty" containers of 3-Nitrofluoren-9-one must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[13] The rinsate from this cleaning must also be collected as hazardous waste.[13]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.[8]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you build a resilient and trustworthy safety culture. This proactive approach not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
- SAFETY D
- 9-Fluorenone; 9H-Fluoren-9-one - SAFETY DATA SHEET. (2019, October 30). Fisher Scientific.
- SAFETY DATA SHEET. (2025, December 23). Sigma-Aldrich.
- 3-NITRO-9-FLUORENONE. CAMEO Chemicals - NOAA.
- Emergency Response Plan. Active AgriScience.
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- EMERGENCY RESPONSE. (n.d.).
- Safety D
- Fluorenone SDS (Safety Data Sheet). (2015, January 20). Flinn Scientific.
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- Safety Data Sheet. (2021, May 1). Angene Chemical.
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- Chemical Waste Management Guide. Auburn University.
- Technical Support Center: Safe Handling and Disposal of 9-Nitroanthracene Waste. Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
